Lorcainide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJAWVAWFHGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58934-46-6 (mono-hydrochloride) | |
| Record name | Lorcainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023226 | |
| Record name | Lorcainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lorcainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59729-31-6 | |
| Record name | Lorcainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorcainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lorcainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGJ2T0N7IQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lorcainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 °C | |
| Record name | Lorcainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lorcainide's Mechanism of Action on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lorcainide is a potent Class Ic antiarrhythmic agent that exerts its therapeutic effect through the blockade of voltage-gated sodium channels (Nav1.5), which are critical for the initiation and propagation of the cardiac action potential. This guide provides a detailed examination of the molecular interactions between this compound and sodium channels, focusing on its state-dependent binding kinetics, the methodologies used to elucidate these mechanisms, and a comparative analysis with other Class I antiarrhythmics. The information presented is intended to support further research and drug development efforts in the field of cardiac electrophysiology.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound's primary mechanism of action is the inhibition of the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[1][2] This effect is achieved by binding to the pore of the Nav1.5 channel, thereby physically obstructing the passage of sodium ions. A key characteristic of this compound, and other Class Ic agents, is its state-dependent and use-dependent block. This means the drug has a higher affinity for sodium channels in the open and inactivated states compared to the resting (closed) state.[3][4]
This preferential binding to channels that are actively participating in the action potential leads to a more pronounced effect at faster heart rates (tachycardia), a phenomenon known as use-dependence. The slow kinetics of this compound's association and dissociation from the sodium channel contribute to its sustained effect and its classification as a Class Ic agent.[5]
Signaling Pathway of this compound Action
The interaction of this compound with the sodium channel can be visualized as a dynamic process where the drug preferentially binds to specific conformational states of the channel protein.
References
- 1. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characteristics of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common molecular determinants of flecainide and lidocaine block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. egpat.com [egpat.com]
An In-depth Technical Guide to the Pharmacology and Toxicology of Lorcainide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcainide is a potent, Class 1c antiarrhythmic agent developed for the management of ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiac myocytes, leading to a reduction in the rapid sodium influx during depolarization.[1] this compound undergoes extensive hepatic metabolism to an active metabolite, northis compound, which possesses similar antiarrhythmic potency and a significantly longer half-life, contributing to the drug's overall therapeutic effect.[2][3] While effective in suppressing a range of arrhythmias, its clinical utility has been hampered by a notable incidence of central nervous system side effects, particularly sleep disturbances, and the potential for proarrhythmic effects, a concern for all Class 1c agents.[2][4] This guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing important pathways and workflows.
Pharmacology
Mechanism of Action
This compound is classified as a Class 1c antiarrhythmic agent.[1] Its primary electrophysiological effect is the potent blockade of the fast sodium channels (Nav1.5) in the heart.[5][6] This action is state-dependent, with this compound exhibiting a high affinity for the open state of the sodium channel, leading to a significant reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential.[1] This results in slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[7] The dissociation of this compound from the sodium channel is slow, a characteristic feature of Class 1c drugs, which contributes to its potent antiarrhythmic effect.[1]
On the electrocardiogram (ECG), these effects manifest as a prolongation of the PR and QRS intervals in a dose-dependent manner.[1][5] The effect on the QT interval is variable.[1] this compound also increases the ventricular fibrillation threshold in a dose-dependent fashion.[1] While it effectively suppresses ectopic pacemaker activity, its effect on sinus node function is debated, with some studies reporting a decreased sinus cycle length and others observing no significant change.[1][8]
Pharmacokinetics
This compound is administered orally and intravenously.[2] It is well absorbed after oral administration, but its bioavailability is subject to a high and saturable first-pass hepatic metabolism, leading to non-linear kinetics.[7][9] The bioavailability increases with the dose and with continued administration.[3]
The drug is extensively metabolized in the liver, with less than 2% of an intravenous dose being excreted unchanged in the urine.[9] The primary metabolic pathway is N-dealkylation to form northis compound, an active metabolite with antiarrhythmic potency similar to the parent compound.[1][3] Northis compound has a significantly longer elimination half-life than this compound and accumulates to higher steady-state plasma concentrations during chronic oral therapy, contributing significantly to the overall antiarrhythmic effect.[3][8]
Pharmacodynamics
The antiarrhythmic effects of this compound have been demonstrated in various clinical settings. It is effective in suppressing premature ventricular contractions (PVCs), with studies showing a reduction of over 80% in many patients.[2] It has also shown efficacy in treating ventricular tachycardia and in some cases of Wolff-Parkinson-White syndrome.[1][2] The therapeutic plasma concentrations of this compound and northis compound show considerable inter-subject variability.[10]
Toxicology
Adverse Effects
The most frequently reported adverse effects of this compound are related to the central nervous system (CNS).[2] These include sleep disturbances, dizziness, and headaches, which are more common with oral administration and may be related to the accumulation of northis compound.[1] While often resolving with continued therapy or dose reduction, these side effects can be significant enough to necessitate discontinuation of the drug.[2][4]
Cardiac adverse effects are less common but can be serious.[2] As with other Class 1c antiarrhythmics, this compound has the potential to be proarrhythmic, meaning it can worsen existing arrhythmias or induce new ones.[4] It can also exacerbate underlying conduction system disease, potentially leading to bundle branch block.[2] Clinically significant myocardial depression has not been a prominent feature of this compound therapy.[2]
Overdose
Overdose with this compound can be life-threatening and presents similarly to other Class 1c antiarrhythmic toxicities.[7][11] A case of fatal this compound poisoning involved the ingestion of 2500 mg.[7][12] The clinical presentation included rapid onset of bradycardia, shock, coma, and seizures.[7][12][13] ECG findings in overdose include marked QRS widening and QT prolongation.[7] In the reported fatal case, the this compound concentration 30-60 minutes post-ingestion was 1820 ng/mL, with a northis compound concentration of 450 ng/mL.[7][12] The therapeutic range for this compound is generally considered to be 150-400 ng/mL.[7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Northis compound
| Parameter | This compound | Northis compound | Reference |
| Elimination Half-life (t½) | 8.9 ± 2.3 hours | 26.5 ± 7.2 hours | [1][10] |
| (may be prolonged to 66 hrs in cardiac disease) | [1] | ||
| 7.8 ± 2.2 hours (IV) | 26.8 ± 8.2 hours (oral) | ||
| 14.3 ± 3.7 hours (washout) | 31.9 ± 8.9 hours (washout) | [8] | |
| 7.6 ± 2.2 hours (patients with VPB) | - | [9] | |
| Protein Binding | 78% | - | [1] |
| 83.3 ± 2.9% (patients with VPB) | - | [9] | |
| Volume of Distribution (Vd) | 6.33 ± 2.23 L/kg | - | |
| 8.8 ± 3.4 L/kg (patients with VPB) | - | [9] | |
| Clearance | 14.4 ± 3.28 mL/min/kg | - | |
| Bioavailability (single oral dose) | 1-4.5% (100 mg) | - | [9] |
| 7-20% (150 mg) | - | [9] | |
| 35-65% (200 mg) | - | [9] | |
| Time to Steady State | ~4.5 days | 7-10 days | [10] |
Table 2: Therapeutic and Toxic Concentrations of this compound and Northis compound
| Substance | Therapeutic Plasma Concentration | Toxic/Fatal Plasma Concentration | Reference |
| This compound | 40 - 200 ng/mL | 1820 ng/mL (in a fatal case) | [7][10] |
| Northis compound | 80 - 300 ng/mL | 450 ng/mL (in a fatal case) | [7][10] |
Experimental Protocols
In Vitro Electrophysiology: Cardiac Action Potential Recording
Objective: To assess the effects of this compound on the cardiac action potential in isolated cardiac tissue.
Methodology:
-
Tissue Preparation:
-
Canine hearts are excised and placed in cold, oxygenated Tyrode's solution.
-
Purkinje fibers or thin slices of ventricular muscle are dissected from the heart.
-
The tissue is mounted in a superfusion chamber.
-
-
Superfusion:
-
The tissue is continuously superfused with oxygenated Tyrode's solution at 37°C. The composition of the Tyrode's solution is (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.45, NaHCO3 12, and glucose 5.5.
-
The solution is bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
-
Electrophysiological Recording:
-
Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.
-
The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar platinum electrodes.
-
After a stabilization period, baseline action potential parameters are recorded, including:
-
Resting membrane potential (RMP)
-
Action potential amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action potential duration at 50% and 90% repolarization (APD50 and APD90)
-
-
-
Drug Application:
-
This compound is added to the superfusion solution at increasing concentrations (e.g., 0.6 x 10⁻⁶ M, 3 x 10⁻⁶ M, and 2.4 x 10⁻⁵ M).
-
The effects of each concentration on the action potential parameters are recorded after a steady-state effect is achieved.
-
In Vivo Electrophysiology: Programmed Electrical Stimulation (PES)
Objective: To evaluate the efficacy of this compound in preventing the induction of ventricular tachycardia (VT) in a clinical setting.
Methodology:
-
Patient Preparation:
-
Patients with a history of spontaneous, sustained VT undergo the procedure in a post-absorptive state.
-
All antiarrhythmic medications are discontinued for at least five half-lives prior to the study.
-
Informed consent is obtained.
-
-
Catheter Placement:
-
Multipolar electrode catheters are inserted percutaneously via the femoral vein and positioned in the right ventricular apex and/or outflow tract under fluoroscopic guidance.
-
-
Baseline Stimulation Protocol:
-
Programmed electrical stimulation is performed to induce VT. A typical protocol involves:
-
A drive train of 8 ventricular stimuli (S1) at a fixed cycle length (e.g., 600 ms and 400 ms).
-
Delivery of one (S2), two (S3), or three (S4) premature extrastimuli at progressively shorter coupling intervals.
-
If VT is not induced, the protocol is repeated at a second ventricular site.
-
-
-
Drug Administration and Repeat Stimulation:
-
This compound is administered intravenously (e.g., 2 mg/kg over 5-10 minutes).
-
After drug administration, the PES protocol is repeated to assess whether VT is still inducible.
-
The primary endpoint is the prevention of VT induction.
-
Clinical Trial: Evaluation of Antiarrhythmic Efficacy using Holter Monitoring
Objective: To assess the efficacy of oral this compound in suppressing ventricular arrhythmias in an outpatient setting.
Methodology:
-
Study Design:
-
A randomized, double-blind, placebo-controlled crossover design is employed.
-
Patients with frequent PVCs (e.g., >30/hour) on a baseline 24-hour Holter monitor are enrolled.
-
-
Treatment Periods:
-
Each patient receives this compound (e.g., 100 mg twice daily) and a matching placebo for a defined period (e.g., one week) in a randomized order, separated by a washout period.
-
-
Efficacy Assessment:
-
A 24-hour ambulatory ECG (Holter) recording is performed at baseline and at the end of each treatment period.
-
Holter recordings are analyzed for:
-
Total number of PVCs
-
Frequency of ventricular couplets and runs of non-sustained VT
-
-
Efficacy is defined as a significant reduction in the frequency of these arrhythmias compared to placebo (e.g., >80% reduction in total PVCs).
-
-
Safety and Tolerability:
-
Standard 12-lead ECGs are obtained to monitor for changes in PR, QRS, and QTc intervals.
-
Adverse events are recorded throughout the study.
-
Trough plasma concentrations of this compound and northis compound are measured at the end of each treatment period.
-
Analytical Method: Gas-Liquid Chromatography for this compound and Metabolites
Objective: To quantify the concentrations of this compound and its metabolites in biological samples.
Methodology:
-
Sample Preparation:
-
Plasma, urine, or tissue homogenates are used as the biological matrix.
-
An internal standard is added to the sample.
-
-
Extraction:
-
The parent drug, metabolites, and internal standard are extracted from the biological matrix at different alkaline pH values using an organic solvent (e.g., heptane-isoamyl alcohol).
-
This is followed by a back-extraction into an acidic solution (e.g., sulfuric acid) and then a re-extraction into the organic phase.
-
-
Derivatization:
-
The phenolic and N-dealkylated metabolites are silylated to improve their chromatographic properties.
-
-
Gas-Liquid Chromatography (GLC):
-
The extracted and derivatized sample is injected into a gas chromatograph equipped with an electron-capture detector.
-
The concentrations of this compound and its metabolites are determined by comparing their peak areas to that of the internal standard.
-
The sensitivity of this method can reach 5 ng/mL for this compound and 10-20 ng/mL for its metabolites in plasma.[1]
-
Visualizations
Caption: Mechanism of action of this compound as a Class 1c antiarrhythmic agent.
Caption: Primary metabolic pathway of this compound.
Caption: Workflow for a clinical trial evaluating this compound efficacy.
References
- 1. Programmed electrical stimulation protocols: variations on a theme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antiarrhythmic therapy using Holter monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treadmill Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. empendium.com [empendium.com]
- 9. A new protocol of programmed stimulation for assessment of predisposition to spontaneous ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. How Ambulatory ECG Can Help Monitor Antiarrhythmic Drug Therapy in Afib Patients | GE HealthCare (United Kingdom) [gehealthcare.co.uk]
- 12. limef.com [limef.com]
- 13. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Lorcainide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcainide is a Class 1c antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Developed by Janssen Pharmaceutica, its therapeutic effect is derived from its ability to block fast-acting voltage-gated sodium channels (Nav1.5).[1] This guide provides a detailed overview of the chemical structure of this compound and a comprehensive, step-by-step pathway for its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Chemical Structure
This compound, chemically known as N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide, is a complex molecule featuring a piperidine ring, a substituted aniline, and a phenylacetamide moiety.[2] The hydrochloride salt is the commonly used pharmaceutical form.[3]
| Identifier | Value |
| IUPAC Name | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide[2] |
| CAS Number | 59729-31-6 (free base), 58934-46-6 (hydrochloride)[2][3] |
| Molecular Formula | C22H27ClN2O[2] |
| Molecular Weight | 370.92 g/mol [2] |
| InChI Key | XHOJAWVAWFHGHL-UHFFFAOYSA-N[2] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the sequential construction of the molecule from commercially available starting materials. The primary pathway involves five key transformations: imine formation, reduction to a secondary amine, acylation, deprotection, and a final N-alkylation.
Experimental Protocols
The following section provides a detailed, step-by-step experimental protocol for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(4-chlorophenylimino)piperidine-1-carboxylate (Imine Formation)
-
Reaction: 4-Chloroaniline is condensed with ethyl 4-oxopiperidine-1-carboxylate in the presence of a dehydrating agent to form the corresponding imine.
-
Procedure: To a solution of 4-chloroaniline (1.0 eq) and ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in toluene, add p-toluenesulfonyl chloride (0.1 eq) as a catalyst. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate (Reduction)
-
Reaction: The imine intermediate is reduced to the corresponding secondary amine.
-
Procedure: The crude ethyl 4-(4-chlorophenylimino)piperidine-1-carboxylate from the previous step is dissolved in methanol. Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired secondary amine.
Step 3: Synthesis of Ethyl 4-[N-(4-chlorophenyl)-N-(phenylacetyl)amino]piperidine-1-carboxylate (Acylation)
-
Reaction: The secondary amine is acylated with phenylacetyl chloride.
-
Procedure: To a solution of ethyl 4-(4-chloroanilino)piperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane or benzene, phenylacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product can be purified by column chromatography.
Step 4: Synthesis of N-(4-chlorophenyl)-N-(piperidin-4-yl)phenylacetamide (Deprotection)
-
Reaction: The ethyl carbamate protecting group on the piperidine nitrogen is removed by acidic hydrolysis.
-
Procedure: The acylated intermediate is heated in hot aqueous hydrobromic acid (HBr). The reaction progress is monitored until the decarboxylation is complete. The mixture is then cooled and neutralized with a base (e.g., NaOH) to precipitate the deprotected product. The solid is collected by filtration, washed with water, and dried.
Step 5: Synthesis of this compound (N-Alkylation)
-
Reaction: The secondary amine on the piperidine ring is alkylated with an isopropyl group.
-
Procedure: A mixture of N-(4-chlorophenyl)-N-(piperidin-4-yl)phenylacetamide (1.0 eq), 2-bromopropane (1.2 eq), and sodium carbonate (Na2CO3) (2.0 eq) in butanol is heated to reflux.[4] The reaction is stirred for an extended period (e.g., 20 hours).[4] An additional portion of 2-bromopropane may be required to drive the reaction to completion.[4] After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude this compound free base can be purified by chromatography or converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol/2-propanone, followed by crystallization.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 263 °C (hydrochloride) | [2] |
| logP | 4.85 | [2] |
| pKa | 9.48 ± 0.20 (Predicted) | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to confirm the structure.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic peaks for the amide C=O stretch, C-N stretching, and aromatic C-H and C=C vibrations.[2] |
Conclusion
This technical guide has detailed the chemical structure of this compound and a robust synthetic pathway for its preparation. The provided experimental protocols offer a comprehensive framework for the laboratory synthesis of this important antiarrhythmic agent. While a general synthetic route is well-established, further research into optimizing reaction conditions and yields, as well as exploring alternative synthetic strategies, could be of significant value to the pharmaceutical and medicinal chemistry communities. The availability of detailed spectroscopic data for this compound and its intermediates would further enhance the utility of this synthetic pathway for research and development purposes.
References
- 1. Mass spectral investigation of the metabolites of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H27ClN2O | CID 42884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C22H28Cl2N2O | CID 6917855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 59729-31-6 [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Lorcainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of lorcainide hydrochloride, a Class Ic antiarrhythmic agent. The information is presented for use in research, drug development, and quality control settings.
Chemical Identity and Structure
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical name is N-(4-chlorophenyl)-N-[1-(1-methylethyl)-4-piperidinyl]benzeneacetamide monohydrochloride.[1][2]
-
Synonyms: Lorcamide hydrochloride, R-15889, Ro 13-1042[6]
Physicochemical Properties
The physical and chemical properties of this compound hydrochloride are summarized below. These characteristics are fundamental for its formulation, delivery, and analytical characterization.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 407.38 g/mol | [3][5][6] |
| Appearance | White to beige powder/crystals | [4][7][8] |
| Melting Point | 263 °C | [4][7][8] |
| Solubility | Water: 10 mg/mL (clear solution) | |
| Soluble in DMSO | [5] | |
| pKa | 9.48 ± 0.20 (Predicted) | [7][8] |
| LogP (Octanol/Water) | 4.85 (for this compound base) | [9] |
Table 2: Computed and Spectroscopic Data
| Property | Value/Type | Source(s) |
| Exact Mass | 406.1578689 Da | [3] |
| Topological Polar Surface Area (TPSA) | 23.6 Ų | [3][10] |
| Mass Spectrometry | GC-MS and LC-MS data available | [9] |
| IR Spectra | Vapor Phase IR data available | [9] |
Mechanism of Action: Sodium Channel Blockade
This compound is a Class Ic antiarrhythmic agent.[11][12] Its primary mechanism of action involves the potent blockade of fast-acting, voltage-gated sodium channels (Nav1.5) in cardiac cells.[5][11] This action is state-dependent, with a high affinity for the open state of the channel. The blockade reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, which slows the upstroke velocity and conduction in the atria, ventricles, and His-Purkinje system.[1][11][13]
Caption: Mechanism of action for this compound Hydrochloride.
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved via multiple routes. A common method involves several key steps which can be followed to produce the final compound.[14]
Caption: General synthesis workflow for this compound HCl.
Detailed Protocol (based on literature[14]):
-
Formation of Intermediate (IV): React p-Chloroaniline (I) with ethyl 4-oxopiperidine-1-carboxylate (II) in the presence of tosyl chloride in refluxing toluene to yield ethyl 4-(p-chlorophenylimino)piperidine-1-carboxylate (III).
-
Reduction: Reduce the resulting product (III) with sodium borohydride (NaBH₄) in refluxing methanol to produce ethyl 4-(p-chloroanilino)piperidine-1-carboxylate (IV).
-
Acylation: Acylate compound (IV) with phenylacetyl chloride in refluxing benzene to afford ethyl 4-[N-(p-chlorophenyl)-N-(phenylacetyl)amino]piperidine-1-carboxylate (V).
-
Decarboxylation: Decarboxylate compound (V) using hot aqueous hydrobromic acid (HBr) to yield N-(p-chlorophenyl)-N-(piperidin-4-yl)phenylacetamide hydrochloride (VI).
-
Alkylation: Alkylate compound (VI) with 2-bromopropane in the presence of sodium carbonate (Na₂CO₃) in refluxing butanol.
-
Purification: The final product, this compound hydrochloride, is precipitated and recrystallized from a mixture of 2-propanone and 2-propanol.[7][8]
Determination of Purity and Concentration by UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a standard, rapid technique for quantifying this compound hydrochloride in bulk and pharmaceutical formulations.[15][16]
Experimental Workflow
Caption: UV-Vis spectrophotometry workflow for analysis.
Methodology:
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with matched quartz cells is required.
-
Reagent Preparation: Prepare a suitable solvent/diluent, such as 0.1N Hydrochloric Acid.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and dissolve it in the diluent in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Wavelength Scan: Scan one of the mid-range standard solutions from 200 to 400 nm against a diluent blank to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Analysis: Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (should be >0.999).
-
Sample Preparation: Prepare the unknown sample by accurately weighing and dissolving it in the diluent, followed by dilution to bring it within the calibration range.
-
Quantification: Measure the absorbance of the sample solution at λmax and calculate the concentration using the linear regression equation from the calibration curve.
Analysis in Biological Matrices by Gas Chromatography (GC)
A method for the determination of this compound and its primary metabolites in plasma, urine, and tissues has been established using gas-liquid chromatography with electron-capture detection.[17]
Methodology Outline:
-
Extraction: Extract the parent drug, its metabolites, and an internal standard from the biological sample at different alkaline pH values into an organic solvent (e.g., heptane-isoamyl alcohol).
-
Back-Extraction: Perform a back-extraction into sulfuric acid to purify the sample.
-
Re-Extraction: Re-extract the compounds into the organic phase.
-
Derivatization: Silylate the phenolic and N-dealkylated metabolites to improve their volatility and thermal stability for GC analysis.
-
GC Analysis: Perform analysis using an automated gas chromatograph equipped with an electron-capture detector (ECD). The method sensitivity is reported to be 5 ng/mL for this compound in plasma.[17]
References
- 1. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound HYDROCHLORIDE [drugfuture.com]
- 3. This compound Hydrochloride | C22H28Cl2N2O | CID 6917855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | 59729-31-6 [chemicalbook.com]
- 8. This compound CAS#: 59729-31-6 [m.chemicalbook.com]
- 9. This compound | C22H27ClN2O | CID 42884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugcentral.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. firsthope.co.in [firsthope.co.in]
- 13. This compound (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production Method of this compound hydrochloride - Chempedia - LookChem [lookchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous gas chromatographic determination of this compound hydrochloride and three of its principal metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bio-Active Profile of Norlorcainide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlorcainide, the primary and active metabolite of the Class Ic antiarrhythmic agent this compound, plays a significant role in the electrophysiological effects observed during chronic therapy with its parent compound. Possessing a pharmacological profile strikingly similar to this compound, northis compound is characterized by its potent use-dependent blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the biological activity of northis compound, detailing its mechanism of action, electrophysiological effects, and the experimental methodologies used for its characterization.
Pharmacokinetics and Metabolism
This compound undergoes extensive hepatic metabolism, with N-dealkylation being the principal pathway leading to the formation of northis compound. A key distinguishing feature of northis compound is its significantly longer elimination half-life of approximately 26.5 hours, compared to about 8.9 hours for this compound. This pharmacokinetic property results in the accumulation of northis compound in the plasma, where its steady-state concentrations can be nearly double those of the parent drug during chronic oral administration of this compound.[1][2] This accumulation is a critical factor in the sustained antiarrhythmic effect observed in patients.
Mechanism of Action: State-Dependent Sodium Channel Blockade
As a Class Ic antiarrhythmic agent, the primary mechanism of action of northis compound is the blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[3] This blockade is characterized by its state-dependent nature, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This "use-dependent" or "frequency-dependent" block is a hallmark of Class Ic agents and is central to their therapeutic efficacy. At higher heart rates, the increased frequency of channel opening and inactivation allows for greater binding of the drug, leading to a more pronounced reduction in sodium current. This selective targeting of rapidly firing cells helps to suppress tachyarrhythmias with minimal effect on normal heart rhythm.[4][5]
Quantitative Electrophysiological Data
The electrophysiological effects of northis compound have been shown to be qualitatively and quantitatively similar to those of this compound, confirming their equipotency.[6] The primary effects are a concentration-dependent reduction in the rate of depolarization (Vmax) and a prolongation of intracardiac conduction intervals.
| Parameter | Northis compound Effect | Concentration Range (ng/mL) | Species | Reference |
| ECG Intervals | ||||
| PR Interval | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |
| QRS Duration | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |
| Intracardiac Intervals | ||||
| AH Interval | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |
| HV Interval | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |
| Refractory Periods | ||||
| Atrial Effective Refractory Period (AERP) | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |
| Ventricular Effective Refractory Period (VERP) | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |
| Atrioventricular Nodal Functional Refractory Period | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |
| Therapeutic Plasma Concentration | ||||
| Antiarrhythmic Effect | Suppression of ventricular ectopic beats | 80 to 300 | Human | [2] |
Table 1: Summary of Quantitative Electrophysiological Effects of Northis compound
| Parameter | This compound Effect | Concentration/Dose | Species | Reference |
| Intracardiac Intervals | ||||
| HV Interval | Increased by an average of 11 ms | 1.5 mg/kg IV | Human | [7] |
| QRS Duration | Significantly prolonged | 1.5 mg/kg IV | Human | [7] |
| Refractory Periods | ||||
| Atrial Refractory Period | Increased | 1.5 mg/kg IV | Human | [7] |
| Secondary Mechanism | ||||
| Na+/K+ ATPase Inhibition (IC50) | 28.3 ± 7.9 µM | In vitro | Guinea Pig | [8] |
Table 2: Electrophysiological and Biochemical Effects of the Parent Compound, this compound
Experimental Protocols
In Vivo Electrophysiology Studies in a Canine Model
A foundational study establishing the equipotency of this compound and northis compound utilized an in vivo canine model.[6]
Objective: To compare the electrophysiological effects of intravenously administered this compound and northis compound.
Animal Model: Anesthetized mongrel dogs.
Methodology:
-
Anesthesia and Catheterization: Animals were anesthetized, and multipolar electrode catheters were inserted via the femoral and jugular veins and positioned in the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.
-
Drug Administration: A series of five one-hour graded infusions of either this compound or northis compound were administered. Each infusion consisted of a 15-minute loading dose followed by a 45-minute maintenance infusion to achieve steady-state plasma concentrations.
-
Electrophysiological Measurements: Standard intracardiac electrophysiological measurements were performed at baseline and during each infusion period. This included the recording of PR, QRS, AH, and HV intervals.
-
Programmed Electrical Stimulation: Atrial and ventricular effective refractory periods were determined using programmed electrical stimulation with an 8-beat drive train followed by a premature stimulus. The atrioventricular nodal functional refractory period was also assessed.
-
Data Analysis: The percentage change in each electrophysiological parameter from baseline was calculated for each plasma concentration of the drug. These data were then plotted against the logarithm of the plasma concentration to generate concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Nav1.5 Blockade
While specific protocols for northis compound are not detailed in the available literature, the methodology for assessing the use-dependent block of Nav1.5 channels by Class Ic antiarrhythmics is well-established.
Objective: To characterize the state-dependent blockade of human Nav1.5 channels by a test compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel alpha and beta subunits.
Methodology:
-
Cell Culture and Preparation: Cells are cultured under standard conditions and prepared for electrophysiological recording.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains physiological ion concentrations, and the intracellular solution in the patch pipette is formulated to isolate the sodium current.
-
Voltage-Clamp Protocols:
-
Tonic Block: To assess the block of the resting state, the cell membrane is held at a very negative potential (e.g., -120 mV) where most channels are in the closed state. A brief depolarizing pulse is applied to elicit a peak sodium current before and after drug application.
-
Use-Dependent Block: To evaluate the block during repetitive channel activation, a train of depolarizing pulses at a specific frequency (e.g., 1 Hz and 10 Hz) is applied. The progressive reduction in the peak sodium current amplitude during the pulse train is measured.
-
Steady-State Inactivation: To determine the effect of the drug on channel availability, a two-pulse protocol is used. A long conditioning prepulse to various potentials is applied, followed by a test pulse to a fixed potential to measure the fraction of available channels.
-
-
Data Analysis: The recorded sodium currents are analyzed to determine the concentration-response relationship for tonic and use-dependent block, and the half-maximal inhibitory concentration (IC50) is calculated. The voltage-dependence of steady-state inactivation is also analyzed to assess any drug-induced shifts.
Mandatory Visualizations
Caption: State-dependent blockade of the Nav1.5 sodium channel by northis compound.
Caption: Experimental workflow for in vivo electrophysiology studies.
Caption: Workflow for patch-clamp analysis of Nav1.5 channel blockade.
Potential Effects on Other Ion Channels
Conclusion
Northis compound is a pharmacologically active and clinically significant metabolite of this compound. Its biological activity is characterized by a potent, use-dependent blockade of cardiac Nav1.5 sodium channels, which is comparable to that of its parent compound. This mechanism of action underlies its efficacy in suppressing ventricular arrhythmias. The extended half-life of northis compound contributes significantly to the sustained antiarrhythmic effect of chronic this compound therapy. Further research is warranted to fully elucidate its potential effects on other cardiac ion channels, which will provide a more complete understanding of its overall cardiovascular profile. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals engaged in the study of antiarrhythmic agents and cardiac ion channel pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 6. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Electrophysiologic effects of this compound (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variations in potassium concentration modify the inhibitory effect of this compound on myocardial Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
Lorcainide Pharmacokinetics and Bioavailability in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcainide is a potent Class Ic antiarrhythmic agent characterized by complex pharmacokinetics, including dose-dependent bioavailability and the formation of an active metabolite, northis compound. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound in humans. It details the experimental protocols for its quantification in biological matrices and elucidates its metabolic pathways. Quantitative pharmacokinetic data from various clinical studies are presented in tabular format for comparative analysis. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of antiarrhythmic drugs.
Introduction
This compound is a local anesthetic-type antiarrhythmic drug that has been investigated for the management of ventricular and supraventricular arrhythmias.[1] Its clinical utility is influenced by its intricate pharmacokinetic profile, which is marked by significant inter-individual variability, a saturable first-pass metabolism, and the production of a pharmacologically active metabolite, northis compound.[2][3] Understanding these pharmacokinetic characteristics is crucial for its safe and effective therapeutic application.
Pharmacokinetics
The disposition of this compound in the human body is governed by the processes of absorption, distribution, metabolism, and excretion.
Absorption
This compound is well absorbed after oral administration.[4] However, it undergoes extensive and saturable first-pass hepatic metabolism, leading to a bioavailability that increases with the dose.[2][4] At a single oral dose of 100 mg, the bioavailability is low, ranging from approximately 1% to 4.5%.[2] This increases to 7-20% with a 150 mg dose and 35-65% with a 200 mg dose.[2] Interestingly, during chronic oral therapy, the bioavailability of this compound can approach 100%, suggesting saturation of the metabolic pathways responsible for its first-pass elimination.[2]
Distribution
Following intravenous administration, the plasma concentration of this compound declines in a biexponential or triexponential manner, indicating distribution into different body compartments.[2][5] The drug is approximately 83-85% bound to plasma proteins.[2] The apparent volume of distribution at steady-state (Vdss) has been reported to be between 6.33 ± 2.23 L/kg and 8.8 ± 3.4 L/kg in patients with ventricular arrhythmias.[2][5]
Metabolism
This compound is extensively metabolized in the liver, with less than 2% of an administered dose being excreted unchanged in the urine.[2] The primary metabolic pathways include N-dealkylation, hydroxylation, O-methylation, and glucuronidation.
The most significant metabolic step is the N-dealkylation of this compound to its active metabolite, northis compound .[3] Northis compound possesses antiarrhythmic activity comparable to the parent drug but has a significantly longer elimination half-life.[3][6] During chronic oral therapy, steady-state plasma concentrations of northis compound can be 2.2 times higher than those of this compound.[5]
While the specific cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism have not been definitively elucidated in the provided search results, N-dealkylation of many drugs is commonly mediated by CYP3A4 and CYP2D6.[7][8][9] Glucuronidation is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[10]
Excretion
The elimination of this compound and its metabolites occurs primarily through the kidneys. In humans, approximately 62% of an administered dose is excreted in the urine, with the remainder being eliminated in the feces.
Bioavailability
The bioavailability of oral this compound is a critical aspect of its pharmacokinetics and is characterized by its dose- and time-dependent nature.
-
Dose-Dependent Bioavailability: As detailed in the absorption section, the bioavailability of a single oral dose of this compound increases with the dose, a phenomenon attributed to the saturation of presystemic hepatic metabolism.[2]
-
Time-Dependent Bioavailability: With chronic oral administration, the bioavailability of this compound increases and can become complete.[2] This is likely due to the saturation of the hepatic enzymes responsible for its first-pass metabolism over time.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, northis compound, in humans.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration
| Parameter | Healthy Volunteers (Single 100mg Dose)[2] | Patients with VPB (Single 100mg Dose)[2] | Patients with Ventricular Arrhythmias (100-200mg Dose)[5] |
| Elimination Half-life (t½β) | 5.1 ± 0.6 h | 7.6 ± 2.2 h | 7.8 ± 2.2 h |
| Total Plasma Clearance | Similar to liver blood flow (~1.5 L/min) | Similar to liver blood flow (~1.5 L/min) | 14.4 ± 3.28 mL/min/kg |
| Volume of Distribution (Vdβ) | 8.6 ± 2.4 L/kg | 10.7 ± 4.2 L/kg | - |
| Volume of Distribution (Vdss) | 6.4 ± 2.4 L/kg | 8.8 ± 3.4 L/kg | 6.33 ± 2.23 L/kg |
VPB: Ventricular Premature Beats
Table 2: Pharmacokinetic Parameters of this compound and Northis compound after Oral Administration
| Parameter | Population | This compound | Northis compound | Reference |
| Elimination Half-life (t½) | Patients with Ventricular Arrhythmias (100mg every 12h) | 9.6 ± 2.8 h | 26.8 ± 8.2 h | [5] |
| Elimination Half-life (t½) | Patients with Frequent Ventricular Ectopic Beats (100mg twice daily) | 8.9 ± 2.3 h | 26.5 ± 7.2 h | [2] |
| Time to Steady State | Patients with Frequent Ventricular Ectopic Beats (100mg twice daily) | ~4.5 days | 7 to 10 days | [2] |
Table 3: Bioavailability of Single Oral Doses of this compound
| Dose | Bioavailability | Reference |
| 100 mg | ~1% - 4.5% | [2] |
| 150 mg | ~7% - 20% | [2] |
| 200 mg | ~35% - 65% | [2] |
Experimental Protocols
Accurate quantification of this compound and northis compound in biological samples is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.
HPLC Method for Quantification of this compound and Northis compound in Human Plasma
While a highly detailed, step-by-step protocol is not available in the provided search results, a published HPLC method for the analysis of this compound and northis compound in human plasma exists.[1] A general procedure based on common HPLC practices for similar compounds would involve the following steps:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Alkalinize the plasma sample with a suitable buffer.
-
Extract the drugs into an organic solvent (e.g., a mixture of heptane and isoamyl alcohol).
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C8 or C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., around 215 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound in humans.
Experimental Workflow for Pharmacokinetic Study
References
- 1. High-performance liquid chromatographic analysis of this compound and its active metabolite, northis compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of the initiation of antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound therapy for symptomatic premature ventricular complexes: efficacy, pharmacokinetics and evidence for northis compound antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of CYP2D6 activity in the N-oxidation of procainamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide, a Class Ic antiarrhythmic agent, is primarily recognized for its potent blockade of the cardiac sodium channel NaV1.5. This action effectively suppresses cardiac arrhythmias by slowing conduction velocity in the heart. However, a comprehensive understanding of a drug's pharmacological profile requires investigation into its potential off-target interactions. These interactions can contribute to both therapeutic efficacy and adverse effects. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond the NaV1.5 channel, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information herein is intended to support further research, drug development, and a more complete risk-benefit assessment of this compound and related compounds.
Off-Target Profile of this compound
This compound and its active metabolite, northis compound, have been demonstrated to interact with several other molecular targets, which may underlie some of the drug's ancillary effects and side-effect profile, such as sleep disturbances.[1] The most well-documented of these off-target interactions are with the Na+/K+-ATPase pump and the histamine H3 receptor. Furthermore, its metabolism is intrinsically linked to the cytochrome P450 system, presenting potential for drug-drug interactions.
Quantitative Analysis of Off-Target Interactions
The following tables summarize the available quantitative data for the interaction of this compound with its identified off-target molecules.
Table 1: Inhibition of Na+/K+-ATPase by this compound
| Target | Species/Tissue | Experimental Condition | IC50 (µM) | Reference |
| Na+/K+-ATPase | Guinea-pig heart | 2.5 mM K+ | 10.4 ± 3.2 | [2] |
| Na+/K+-ATPase | Guinea-pig heart | 5.0 mM K+ | 28.3 ± 7.9 | [2] |
| Na+/K+-ATPase | Guinea-pig heart | 10.0 mM K+ | 40.7 ± 9.2 | [2] |
| Na+/K+-ATPase | Guinea-pig heart | Not specified | 33.5 ± 7.3 | [3] |
| Na+/K+-ATPase | Guinea pig cardiac | Not specified | 34 | [4] |
Table 2: Histamine H3 Receptor Antagonism by this compound
| Target | Species | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Histamine H3 Receptor | Human/Rat | [3H]-Nα-methylhistamine | Radioligand Binding | Potent | Potent | [5] |
Note: While the study identifies this compound as a potent antagonist/inverse agonist, specific Ki or IC50 values were not provided in the abstract. Access to the full-text article is required for this specific data.
Table 3: Potential for hERG Potassium Channel Inhibition (Data from Flecainide, a fellow Class Ic Antiarrhythmic)
| Target | Drug | Cell Line | IC50 (µM) | Reference |
| hERG (IKr) | Flecainide | HEK293 | 3.91 ± 0.68 | [2][6] |
| hERG (IKr) | Flecainide | HEK293 | 1.49 | [7] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Inverse Agonism
This compound acts as an inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[5] Constitutively active H3 receptors suppress the release of various neurotransmitters, including histamine itself. By acting as an inverse agonist, this compound can block this constitutive activity, leading to an increase in neurotransmitter release. This mechanism may explain some of the central nervous system side effects of this compound, such as insomnia.[1]
Experimental Workflow: Radioligand Binding Assay for H3 Receptor Affinity
The affinity of this compound for the histamine H3 receptor is typically determined using a competitive radioligand binding assay.
Inhibition of Na+/K+-ATPase
This compound inhibits the activity of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. This inhibition is dependent on the extracellular potassium concentration, with higher potassium levels reducing the inhibitory effect of this compound.[2] This interaction could potentially contribute to the cardiac effects of the drug, particularly under conditions of altered plasma potassium.
Experimental Workflow: Na+/K+-ATPase Activity Assay
The inhibitory effect of this compound on Na+/K+-ATPase is typically quantified by measuring the rate of ATP hydrolysis in the presence of the drug.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for Histamine H3 Receptor
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the H3 receptor.
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human histamine H3 receptor are cultured and harvested.
-
The cell pellet is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of the radioligand (e.g., [3H]Nα-methylhistamine, typically at its Kd value), and varying concentrations of this compound.
-
For determination of non-specific binding, a high concentration of an unlabeled H3 receptor antagonist (e.g., thioperamide) is used instead of this compound.
-
The plate is incubated for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The contents of each well are rapidly filtered through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding (in the absence of this compound).
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Na+/K+-ATPase Activity Assay
This protocol outlines a common method for measuring the inhibition of Na+/K+-ATPase activity.
-
Enzyme Preparation:
-
A crude membrane fraction rich in Na+/K+-ATPase is prepared from cardiac tissue (e.g., guinea-pig ventricle) by homogenization and differential centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Assay Reaction:
-
The reaction is typically carried out in a temperature-controlled water bath (e.g., 37°C).
-
The reaction mixture contains an assay buffer (e.g., Tris-HCl), MgCl2, NaCl, KCl (at varying concentrations to test dependency), and ATP.
-
Varying concentrations of this compound are added to the reaction tubes.
-
A control reaction without this compound is also prepared. To determine the Na+/K+-ATPase specific activity, a parallel set of reactions containing a specific inhibitor like ouabain is run.
-
The reaction is initiated by the addition of the enzyme preparation.
-
-
Measurement of ATP Hydrolysis:
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes).
-
The reaction is stopped by the addition of a reagent that denatures the enzyme (e.g., trichloroacetic acid).
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Data Analysis:
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the Mg2+-ATPase activity (in the presence of ouabain).
-
The percentage inhibition of Na+/K+-ATPase activity by each concentration of this compound is calculated.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While the primary therapeutic action of this compound is attributed to its potent blockade of NaV1.5 channels, its interactions with other molecular targets, namely the Na+/K+-ATPase and the histamine H3 receptor, are significant. The inhibition of Na+/K+-ATPase may have implications for cardiac function, especially in the context of electrolyte imbalances. The inverse agonism at the H3 histamine receptor likely contributes to the central nervous system side effects observed with this compound treatment. Although direct evidence for hERG channel blockade by this compound is lacking, the known effects of the structurally similar drug flecainide suggest this is an area warranting further investigation. Finally, the metabolism of this compound by CYP2D6 highlights the potential for clinically relevant drug-drug interactions. A thorough understanding of this off-target profile is essential for the safe and effective use of this compound and for the development of future antiarrhythmic agents with improved selectivity.
References
- 1. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibition of cytochrome P450IID6 (debrisoquin 4-hydroxylase) by flecainide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
Initial In-Vitro Efficacy of Lorcainide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in-vitro studies investigating the efficacy of lorcainide, a Class Ic antiarrhythmic agent. The document focuses on its electrophysiological effects, mechanism of action, and the experimental protocols used in its early evaluations.
Core Electrophysiological Effects
This compound exerts its antiarrhythmic effects primarily by modulating the electrophysiological properties of cardiac myocytes. In-vitro studies have consistently demonstrated its ability to alter key parameters of the cardiac action potential, particularly in ventricular and Purkinje fibers.
Mechanism of Action: Sodium Channel Blockade
This compound is a potent blocker of fast sodium channels (Nav1.5) in cardiac muscle.[1][2] This action reduces the rapid influx of sodium ions during Phase 0 of the action potential, leading to a decrease in the maximum rate of depolarization (Vmax).[3][4] The interaction of this compound with sodium channels is both time- and voltage-dependent, with a characteristically slow dissociation rate.[1] This slow unbinding from the channel contributes to its prolonged duration of action.
Effects on Action Potential Parameters
Initial in-vitro investigations revealed dose-dependent effects of this compound on the cardiac action potential. At therapeutic concentrations, it primarily affects the depolarization phase, while having varied effects on repolarization.
Table 1: Dose-Dependent Effects of this compound on Cardiac Action Potential Parameters in Isolated Canine Ventricle
| Concentration (M) | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Amplitude | Effect on Resting Potential | Effect on Action Potential Duration |
| 0.6 x 10-6 | No significant effect | No significant effect | Unchanged | Unchanged |
| 3 x 10-6 | Dose-dependent decrease | Dose-dependent decrease | Unchanged | Unchanged |
| 2.4 x 10-5 | Further dose-dependent decrease | Further dose-dependent decrease | Not specified | Appearance of a notch, separating the action potential into two components |
Data sourced from studies on the specialized conducting system of isolated canine ventricle.[3]
In addition to its effects on the action potential, this compound has been shown to prolong the refractory period in isolated Purkinje and ventricular muscle preparations.[3][4]
Experimental Protocols
The initial in-vitro characterization of this compound's efficacy relied on established cardiac electrophysiology techniques using isolated animal tissues.
Tissue Preparations
Researchers utilized various cardiac tissues to investigate the effects of this compound, including:
-
Isolated dog and cow Purkinje fibers[3]
-
Dog ventricular muscle preparations[3]
-
Guinea-pig auricular muscle preparations[3]
-
Isolated canine ventricle[3]
These tissues were typically obtained from healthy animals and dissected to isolate specific regions of interest for electrophysiological recording.
Electrophysiological Recordings
Transmembrane action potentials were recorded using standard microelectrode techniques. This involved impaling individual cardiac myocytes with sharp glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). The potential difference between the intracellular and extracellular space was then amplified and recorded.
Experimental Conditions
The isolated tissues were placed in a chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain viability. The temperature was maintained at a physiological level (e.g., 37°C). The tissues were electrically stimulated at a constant frequency to elicit action potentials.
This compound was introduced into the superfusion solution at various concentrations to determine its dose-dependent effects. A sufficient equilibration period was allowed after each concentration change before recordings were made.
Visualizing this compound's Impact
Signaling Pathway: Sodium Channel Blockade
The primary mechanism of this compound's antiarrhythmic action is the blockade of the fast sodium channel (Nav1.5) in cardiomyocytes. This disrupts the normal propagation of the action potential.
Caption: this compound blocks open Na+ channels, inhibiting Na+ influx and slowing depolarization.
Experimental Workflow: In-Vitro Electrophysiology
The following diagram illustrates the typical workflow for assessing the in-vitro electrophysiological effects of a compound like this compound.
Caption: Workflow for in-vitro electrophysiological assessment of this compound.
Summary and Conclusion
Initial in-vitro studies of this compound provided crucial insights into its antiarrhythmic properties. These investigations established its primary mechanism of action as a potent blocker of fast sodium channels in cardiac tissue. The dose-dependent decrease in the maximum rate of depolarization and the prolongation of the refractory period observed in isolated cardiac preparations formed the fundamental basis for its classification as a Class Ic antiarrhythmic agent. The experimental protocols utilized, primarily involving microelectrode recordings from isolated animal cardiac tissues, were instrumental in characterizing its electrophysiological profile. This foundational in-vitro work was essential for guiding subsequent pre-clinical and clinical development of this compound for the treatment of cardiac arrhythmias.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lorcainide Hydrochloride in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide hydrochloride is a potent Class Ic antiarrhythmic agent utilized in cardiovascular research to investigate cardiac electrophysiology.[1] Its primary mechanism of action involves the blockade of fast-acting voltage-gated sodium channels (Nav1.5), which are crucial for the initiation and propagation of the cardiac action potential.[2] This action leads to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity.[3] These characteristics make this compound hydrochloride a valuable tool for in-vitro studies of cardiac arrhythmias and ion channel pharmacology.
Accurate and reproducible experimental outcomes are critically dependent on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound hydrochloride stock solutions for use in various in-vitro assays, such as patch-clamp electrophysiology.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for accurate stock solution preparation. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 407.38 g/mol | [3][4] |
| Appearance | White to beige powder | [2] |
| Solubility in Water | 10 mg/mL | [2] |
| Solubility in DMSO | Up to 20 mg/mL | [5] |
| Solubility in Ethanol | Up to 20 mg/mL | [5] |
| Short-term Storage | 2-8°C | [2] |
| Long-term Storage | -20°C | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO). DMSO is often the preferred solvent for creating high-concentration stock solutions of many organic compounds for in-vitro biological assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.07 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 407.38 g/mol x 1000 mg/g = 4.07 mg
-
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound hydrochloride powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the 10 mM stock solution in tightly sealed, clearly labeled amber vials at -20°C for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous assay buffer (e.g., external solution for patch-clamp experiments).
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound hydrochloride required for your in-vitro assay.
-
Calculate Dilution: Use the C1V1 = C2V2 formula to calculate the volume of the stock solution needed.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
(10,000 µM) x V1 = (10 µM) x (1 mL)
-
V1 = 0.001 mL or 1 µL
-
-
-
Serial Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform a serial dilution.
-
First, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock solution to 90 µL of the assay buffer.
-
Then, prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of the assay buffer.
-
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the working solutions to account for any potential effects of the solvent on the cells or the assay. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid cytotoxicity.
Visualizations
Experimental Workflow for Stock and Working Solution Preparation
Caption: Workflow for preparing this compound hydrochloride solutions.
Signaling Pathway: this compound Hydrochloride's Effect on the Cardiac Action Potential
Caption: Mechanism of action of this compound hydrochloride.
References
- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
Application Notes and Protocols for Inducing Arrhythmia with Lorcainide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing cardiac arrhythmias using the Class 1c antiarrhythmic agent, lorcainide, in various animal models. The information is intended to guide researchers in establishing reproducible models for studying arrhythmia mechanisms and evaluating potential antiarrhythmic therapies.
Introduction
This compound is a potent sodium channel blocker that slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[1] While developed as an antiarrhythmic agent, at specific concentrations and under certain experimental conditions, this compound can exhibit proarrhythmic effects, making it a useful tool for inducing arrhythmias in a controlled laboratory setting.[2] These models are valuable for investigating the electrophysiological basis of arrhythmias and for the preclinical assessment of novel antiarrhythmic compounds.
Mechanism of Action: Sodium Channel Blockade
This compound's primary mechanism of action involves the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[3] By binding to the open state of these channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum rate of depolarization (Vmax), a slowing of conduction, and an increase in the effective refractory period in cardiac tissues.[3] At proarrhythmic concentrations, these effects can create a substrate for re-entrant arrhythmias or enhance ectopic pacemaker activity.
Caption: this compound's mechanism of arrhythmia induction.
Quantitative Data from Animal Studies
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in canine and guinea pig models.
Table 1: Electrophysiological Effects of Intravenous this compound in Anesthetized Dogs
| Plasma Concentration (ng/mL) | Change in PR Interval | Change in QRS Duration | Change in Atrial ERP | Change in Ventricular ERP | Reference |
| 94 ± 34 | Concentration-dependent | Concentration-dependent | Concentration-dependent | Concentration-dependent | [4] |
| 1345 ± 471 | prolongation | prolongation | prolongation | prolongation | [4] |
ERP: Effective Refractory Period
Table 2: Proarrhythmic Effects of this compound in Isolated Canine Ventricle
| Concentration (M) | Effect on Action Potential | Observed Arrhythmias | Reference |
| 3 x 10-6 | Dose-dependent decrease in Vmax and amplitude | - | [2] |
| 2.4 x 10-5 | Separation of action potential into two components | Bigeminy, Ventricular Tachycardia, Ventricular Fibrillation | [2] |
Table 3: Effects of this compound on Conduction in Langendorff-Perfused Guinea Pig Hearts
| Concentration (mg/L) | Effect on Basal Conduction Times | Effect on Conduction of Premature Impulses | Observed Effects | Reference |
| 0.31 | Important changes | Important changes | - | [5] |
| 0.63 | Important changes | Important changes | - | [5] |
| > 1.25 | - | - | Intermittent ventricular conduction block | [5] |
Experimental Protocols
Protocol 1: Intravenous Infusion in Anesthetized Dogs for Induction of Ventricular Arrhythmias
This protocol is designed to induce ventricular arrhythmias in a whole-animal model, allowing for the study of systemic effects.
Materials:
-
Beagle dogs (male or female)
-
Anesthetic (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Intravenous catheters
-
ECG monitoring system with limb leads
-
Blood pressure transducer
-
Infusion pump
-
This compound hydrochloride solution for injection
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Insert intravenous catheters for drug administration and blood sampling.
-
Place ECG electrodes (e.g., Lead II configuration) for continuous monitoring of cardiac rhythm.
-
Monitor arterial blood pressure continuously.
-
Allow the animal to stabilize for at least 30 minutes post-instrumentation.
-
Administer a loading dose of this compound (e.g., 2 mg/kg) intravenously over 15 minutes.[4]
-
Immediately following the loading dose, begin a constant rate infusion of this compound. A graded infusion protocol can be used, starting at a lower dose and progressively increasing it.
-
Continuously monitor the ECG for the development of ventricular arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or ventricular fibrillation (VF).
-
Record changes in PR interval, QRS duration, and QT interval.
-
The infusion can be stopped once the desired arrhythmic endpoint is reached or if severe hemodynamic compromise occurs.
Caption: Workflow for this compound-induced arrhythmia in dogs.
Protocol 2: Langendorff-Perfused Isolated Guinea Pig Heart
This ex vivo model allows for the direct assessment of this compound's effects on the heart, independent of systemic influences.
Materials:
-
Guinea pigs (male or female)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
ECG recording electrodes
-
Intraventricular balloon catheter (for measuring left ventricular pressure, optional)
-
Perfusion pump
-
This compound hydrochloride
Procedure:
-
Heparinize and anesthetize the guinea pig.
-
Rapidly excise the heart and mount it on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Place ECG electrodes on the epicardial surface to record a pseudo-ECG.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline ECG and, if applicable, left ventricular developed pressure (LVDP) and dP/dt.
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 0.31 mg/L, 0.63 mg/L, and >1.25 mg/L).[5]
-
Allow for a 15-20 minute equilibration period at each concentration.
-
Continuously monitor the ECG for arrhythmias, including atrioventricular (AV) block, PVCs, and VT.
-
Record changes in heart rate, PR interval, QRS duration, and QT interval.
Caption: Workflow for this compound-induced arrhythmia in isolated hearts.
Safety Precautions
This compound can have significant cardiovascular effects. It is crucial to closely monitor the animal's vital signs throughout the experiment. Appropriate measures for resuscitation should be readily available in case of severe, life-threatening arrhythmias or hemodynamic collapse. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
The protocols described provide a framework for inducing arrhythmias with this compound in both in vivo and ex vivo animal models. By carefully controlling the dose and experimental conditions, researchers can create reproducible models to advance our understanding of cardiac electrophysiology and aid in the development of safer and more effective antiarrhythmic drugs.
References
- 1. Electrophysiologic effects of this compound on the accessory pathway in the Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of lignocaine and this compound on conduction in the Langendorff-perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcainide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Class Ic antiarrhythmic agent, lorcainide, in patch clamp electrophysiology studies. The protocols detailed herein are designed to facilitate the investigation of this compound's effects on voltage-gated ion channels, particularly the cardiac sodium channel Nav1.5.
Introduction to this compound
This compound is a potent antiarrhythmic drug primarily used to treat ventricular tachyarrhythmias. Its principal mechanism of action is the blockade of fast-acting voltage-gated sodium channels (Nav1.5), which are crucial for the rapid upstroke of the cardiac action potential.[1] As a Class Ic agent, this compound exhibits a characteristically slow dissociation rate from the sodium channel, leading to a use-dependent and voltage-dependent block.[1] This means its inhibitory effect is more pronounced at higher heart rates and during depolarized membrane potentials. Understanding the precise interaction of this compound with Nav1.5 and other cardiac ion channels, such as hERG, is critical for both elucidating its therapeutic efficacy and assessing its proarrhythmic potential.
Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound's interaction with Nav1.5 channels is state-dependent, meaning it has different affinities for the resting, open, and inactivated states of the channel.[2] It demonstrates a high affinity for the open state of the Nav1.5 channel.[1] This preferential binding to the open state, coupled with its slow unbinding kinetics, underlies its potent use-dependent block. During rapid firing of action potentials, the channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and exert its inhibitory effect. This property makes it effective in suppressing tachyarrhythmias.
Quantitative Data: Inhibitory Potency of a Representative Class Ic Antiarrhythmic
| Compound | Ion Channel | Cell Line | Patch Clamp Method | IC50 (µM) | Conditions | Reference |
| Flecainide | Nav1.5 (Peak) | HEK293 | Automated Patch Clamp | 5.5 ± 0.8 | Vhold = -95 mV | [3] |
| Flecainide | Nav1.5 (Use-dependent) | Xenopus oocytes | Two-electrode voltage clamp | 7.4 | 10 Hz stimulation | [4] |
| Flecainide | Nav1.5 (Resting) | Xenopus oocytes | Two-electrode voltage clamp | 345 | [4] | |
| Flecainide | hERG | HEK293 | Whole-cell Patch Clamp | 1.49 | 37°C | [5][6] |
Experimental Protocols
The following protocols are designed for whole-cell patch clamp recordings to characterize the effects of this compound on Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells) or isolated cardiomyocytes.
Cell Preparation and Solutions
Cell Culture:
-
HEK293 cells stably expressing human Nav1.5 (hNav1.5) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
For experiments, cells should be plated at a low density on glass coverslips 24-48 hours prior to recording.
Solution Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 10 mM) in a suitable solvent such as sterile water or DMSO.[7] Store aliquots at -20°C. On the day of the experiment, thaw an aliquot and perform serial dilutions in the external solution to achieve the desired final concentrations.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of cesium fluoride (CsF) in the internal solution helps to block outward potassium currents, thereby isolating the inward sodium current.
Whole-Cell Patch Clamp Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Cell Stabilization: Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the intracellular contents with the pipette solution.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.
-
Data Acquisition: Record currents using a patch clamp amplifier and appropriate data acquisition software. Filter data at 5 kHz and digitize at 20 kHz.
Voltage Protocols for Assessing this compound Block
The following voltage protocols are designed to assess the tonic (resting state) and use-dependent (phasic) block of Nav1.5 channels by this compound.
A. Tonic Block Assessment:
This protocol measures the block of channels primarily in the resting state.
-
Holding Potential: Hold the membrane potential at -120 mV to ensure the majority of Nav1.5 channels are in the resting state.
-
Test Pulse: Apply a 20 ms depolarizing step to -20 mV to elicit the peak inward sodium current. This pulse should be applied at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Data Analysis: Record the peak current amplitude in the absence (control) and presence of increasing concentrations of this compound. Calculate the percentage of block for each concentration and fit the data to a Hill equation to determine the IC50 for tonic block.
B. Use-Dependent Block Assessment:
This protocol is designed to elicit and quantify the use-dependent nature of this compound's block.
-
Holding Potential: Hold the membrane potential at a more physiologically relevant resting potential, such as -90 mV.
-
Pulse Train: Apply a train of depolarizing pulses (e.g., 20 pulses) to -20 mV for 20 ms at a physiologically relevant frequency (e.g., 1 Hz or 3 Hz).
-
Data Analysis: Measure the peak sodium current for each pulse in the train. The progressive decrease in current amplitude from the first to the subsequent pulses in the presence of this compound indicates use-dependent block. Quantify the use-dependent block by comparing the current inhibition at the end of the pulse train to the inhibition of the first pulse.
Visualizing Experimental Design and Mechanisms
To aid in the conceptualization of the experimental workflow and the mechanism of this compound action, the following diagrams are provided.
References
Application Note: High-Performance Liquid Chromatography for the Quantification of Lorcainide in Human Plasma
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the antiarrhythmic drug lorcainide in human plasma. The described protocol is essential for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The method involves a liquid-liquid extraction procedure for sample clean-up, followed by reversed-phase HPLC separation with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental protocols, data presentation in tabular format, and workflow visualizations.
Introduction
This compound is a class Ic antiarrhythmic agent used in the management of cardiac arrhythmias. Accurate and precise quantification of this compound in plasma is crucial for optimizing therapeutic outcomes and ensuring patient safety. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of drugs in biological matrices due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC method for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Internal Standard (e.g., a structural analog not co-administered with this compound)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Sodium Hydroxide
-
Diethylether (or other suitable organic solvent)
-
Hydrochloric Acid
-
Purified Water (e.g., Milli-Q or equivalent)
-
Drug-free human plasma (with anticoagulant, e.g., EDTA or heparin)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Internal Standard | Appropriate structural analog |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of the calibration curve.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
IS Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration (e.g., 1 µg/mL).
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
The following diagram illustrates the liquid-liquid extraction workflow for plasma samples.
Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.
HPLC Analysis Workflow
The logical flow of the HPLC analysis is depicted in the following diagram.
Caption: HPLC Analysis and Data Processing Workflow.
Method Validation
The analytical method was validated according to standard guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was assessed by analyzing blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of this compound and the internal standard.
Linearity
The linearity of the method was determined by constructing a calibration curve using at least six non-zero concentrations. The peak area ratio of this compound to the internal standard was plotted against the nominal concentration of this compound.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on the same day and on three different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Results
The quantitative performance of the HPLC method is summarized in the tables below.
Table 1: Retention Times and Linearity
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | ~ 6.5 | 10 - 1000 | > 0.995 |
| Internal Standard | ~ 8.2 | - | - |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 25 | < 5% | 95 - 105% | < 6% | 94 - 106% |
| Medium | 250 | < 4% | 97 - 103% | < 5% | 96 - 104% |
| High | 750 | < 3% | 98 - 102% | < 4% | 97 - 103% |
Table 3: Sensitivity
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 5 |
| Limit of Quantification (LOQ) | 10 |
Discussion
The developed HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The liquid-liquid extraction procedure effectively removes plasma proteins and other potential interferences, resulting in a clean chromatogram. The use of an internal standard compensates for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the method. The validation data demonstrates that the method is linear, accurate, precise, and sensitive enough for routine therapeutic drug monitoring and pharmacokinetic studies.
Conclusion
This application note describes a validated HPLC method for the determination of this compound in human plasma. The protocol is straightforward, robust, and suitable for high-throughput analysis in a clinical or research laboratory setting. The detailed methodology and performance characteristics presented herein provide a valuable resource for scientists and researchers involved in the analysis of this compound.
Lorcainide as a Pharmacological Tool for Ion Channel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide is a Class 1c antiarrhythmic agent known for its potent blockade of voltage-gated sodium channels (Nav).[1] Its distinct mechanism of action, characterized by a high affinity for the open state of the channel and slow dissociation kinetics, makes it a valuable pharmacological tool for investigating ion channel function and for the development of novel therapeutics.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on its effects on sodium and potassium channels.
Mechanism of Action
This compound's primary mechanism of action is the blockade of fast-acting voltage-gated sodium channels, particularly the cardiac isoform Nav1.5.[1] As a Class 1c agent, it exhibits a characteristically slow dissociation rate, which leads to a prolonged block of the channel.[2] This state-dependent binding, with a higher affinity for the open state, is a key feature that can be exploited in experimental designs to probe channel gating and pharmacology.[1]
Beyond its effects on sodium channels, recent studies have demonstrated that this compound also inhibits voltage-dependent potassium (Kv) channels in a concentration- and use-dependent manner.[1] Furthermore, this compound has been shown to inhibit the Na+/K+ ATPase enzyme.[3][4] Notably, it appears to have no direct effect on calcium (Ca2+) mediated electrical activity.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data on the pharmacological effects of this compound and its close structural analog, flecainide, on various ion channels and enzymes. Due to the limited availability of specific IC50 values for this compound on Nav1.5, data for flecainide is included as a reference, given their similar classification and mechanism of action.
| Target | Compound | Parameter | Value | Experimental Conditions | Source(s) |
| Voltage-Gated Sodium Channel (Nav1.5) | Flecainide | IC50 (Use-Dependent Block) | 7.4 µM | Repetitive stimulation of Xenopus oocytes expressing Nav1.5. | [6][7] |
| Flecainide | IC50 (Resting-State Block) | 345 µM | Measured at hyperpolarized potentials with minimal stimulation in Xenopus oocytes expressing Nav1.5. | [6][7] | |
| Flecainide | Kd (Open-Channel Block) | 11 µM | Measured in a non-inactivating mutant of Nav1.5. | [6][7] | |
| Voltage-Gated Potassium Channel (Kv) | This compound | IC50 | 4.46 ± 0.15 µM | Whole-cell patch clamp on native smooth-muscle cells from rabbit coronary arteries. | [1] |
| Na+/K+ ATPase | This compound | IC50 | 10.4 ± 3.2 µM | Guinea-pig heart preparations, 2.5 mM K+ | [4] |
| This compound | IC50 | 28.3 ± 7.9 µM | Guinea-pig heart preparations, 5.0 mM K+ | [4] | |
| This compound | IC50 | 40.7 ± 9.2 µM | Guinea-pig heart preparations, 10.0 mM K+ | [4] | |
| hERG (Kv11.1) Potassium Channel | Flecainide | IC50 | 1.49 µM | Whole-cell patch clamp on HEK293 cells stably expressing hERG at 37°C. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's primary signaling pathway involves the blockade of open Nav1.5 channels, inhibiting Na+ influx and cellular depolarization. It also blocks Kv channels, affecting K+ efflux and repolarization.
Caption: A typical experimental workflow for characterizing this compound's effects on a target ion channel, from cell preparation to data analysis, including both patch-clamp and high-throughput screening methods.
Caption: Logical framework for designing experiments with this compound, linking its known properties and the research question to the experimental design and expected outcomes.
Experimental Protocols
Preparation of this compound Solutions
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Extracellular recording solution (e.g., Tyrode's solution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution (10-20 mM):
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in high-quality DMSO to create a stock solution of 10-20 mg/ml (approximately 25-50 mM).[9][10] Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in the extracellular recording solution to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the working solutions is low (typically ≤0.1%) to avoid solvent effects on the ion channels.
-
Vortex each working solution thoroughly before use.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the effects of this compound on voltage-gated ion channels expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the ion channel of interest
-
Patch-clamp rig (inverted microscope, amplifier, digitizer, micromanipulator)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular and intracellular recording solutions (see table below for a typical composition for Nav1.5 recording)
-
This compound working solutions
-
Perfusion system
Typical Solutions for Nav1.5 Recording:
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| 140 NaCl | 120 CsF |
| 4 KCl | 10 CsCl |
| 2 CaCl2 | 10 EGTA |
| 1 MgCl2 | 10 HEPES |
| 10 HEPES | pH adjusted to 7.2 with CsOH |
| pH adjusted to 7.4 with NaOH |
Protocol:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution for 3-5 minutes before recording.
-
-
Voltage-Clamp Protocols:
-
Tonic Block (Resting State):
-
Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV for Nav1.5).
-
Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) to elicit the peak inward current.
-
Record the current in the absence (control) and presence of various concentrations of this compound.
-
-
Use-Dependent Block (Open/Inactivated State):
-
Hold the membrane potential at a more depolarized level that mimics a physiological resting potential (e.g., -90 mV for Nav1.5).
-
Apply a train of depolarizing pulses (e.g., 20 pulses at 1-10 Hz) to the same potential as in the tonic block protocol.
-
Measure the progressive decrease in current amplitude during the pulse train in the presence of this compound.
-
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Calculate the percentage of block for each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Fluorescence-Based High-Throughput Screening
Fluorescence-based assays offer a higher throughput alternative for screening compounds that modulate ion channel activity. These assays typically use voltage-sensitive dyes to measure changes in membrane potential.
General Principle for Nav1.5 Inhibitor Screening:
-
Cells expressing Nav1.5 are loaded with a voltage-sensitive fluorescent dye.
-
The cells are pre-incubated with this compound or other test compounds.
-
A Nav1.5 channel activator (e.g., veratridine) is added to open the channels, causing an influx of Na+ and subsequent cell depolarization.
-
The change in fluorescence, which corresponds to the change in membrane potential, is measured using a fluorescence plate reader.
-
In the presence of a Nav1.5 inhibitor like this compound, the depolarization induced by the activator will be reduced, resulting in a smaller change in fluorescence.
Protocol Outline:
-
Cell Plating: Seed cells expressing the target ion channel in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a voltage-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for a predetermined time.
-
Assay Execution:
-
Record a baseline fluorescence signal.
-
Inject the channel activator into the wells.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to vehicle and positive controls.
-
Generate concentration-response curves to determine the IC50 values.
-
Conclusion
This compound is a versatile pharmacological tool for the study of ion channels, particularly voltage-gated sodium and potassium channels. Its well-defined mechanism of action and state-dependent binding properties make it an excellent probe for investigating channel gating, structure-function relationships, and for the screening of novel ion channel modulators. The protocols and data presented in this document provide a comprehensive resource for researchers to effectively utilize this compound in their ion channel research endeavors.
References
- 1. Inhibition of voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells by the class Ic antiarrhythmic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Variations in potassium concentration modify the inhibitory effect of this compound on myocardial Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
Experimental Design for Testing Lorcainide in Isolated Heart Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide is a potent Class Ic antiarrhythmic agent characterized by its significant sodium channel blocking activity.[1] These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the electrophysiological effects of this compound in isolated heart preparations. The protocols outlined below are intended to facilitate reproducible and robust data collection for researchers in pharmacology and drug development. This compound's primary mechanism of action involves a use-dependent blockade of the fast sodium channels (Nav1.5) in the cardiac cell membrane, leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[2][3] This action slows conduction velocity through cardiac tissue, which is reflected as a prolongation of the QRS and HV intervals on the electrocardiogram.[4][5] It is important to note that this compound is metabolized to an active metabolite, northis compound, which also possesses antiarrhythmic properties and has a longer half-life than the parent compound.[1][6]
Key Electrophysiological Effects of this compound
This compound exerts several key effects on the electrophysiology of the heart:
-
Decreased Vmax: As a Class Ic agent, this compound causes a marked, dose-dependent decrease in the maximum rate of depolarization of the cardiac action potential.[7]
-
Slowed Conduction: The reduction in Vmax leads to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[2] This is observed as a widening of the QRS complex and an increase in the HV interval.[4][5]
-
Minimal Effect on Action Potential Duration (APD): At therapeutic concentrations, this compound has little to no effect on the duration of the action potential.[7]
-
Prolongation of Refractory Period: this compound can increase the effective refractory period in atrial and ventricular muscle.[2][8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in various isolated heart preparation studies.
Table 1: Concentration-Dependent Effects of this compound on Action Potential Parameters in Isolated Canine Ventricle
| This compound Concentration | Effect on Vmax (Maximum Upstroke Velocity) | Effect on Action Potential Amplitude | Effect on Resting Membrane Potential | Effect on Action Potential Duration |
| 0.6 x 10⁻⁶ M | No significant effect | Not specified | Unchanged | Unchanged |
| 3 x 10⁻⁶ M | Dose-dependent decrease | Dose-dependent decrease | Unchanged | Unchanged |
| 2.4 x 10⁻⁵ M | Further dose-dependent decrease | Further dose-dependent decrease | Not specified | Not specified |
Data sourced from studies on isolated canine ventricle preparations.[7]
Table 2: Electrophysiological Effects of Intravenous this compound in Humans
| Parameter | Dosage | Change from Baseline |
| HV Interval | 1.5 mg/kg | Increased by an average of 11 ms |
| QRS Interval | 1.5 mg/kg | Significantly prolonged |
| QT Interval | 1.5 mg/kg | Significantly prolonged |
| Atrial Refractory Period | 1.5 mg/kg | Increased |
| AV Nodal Conduction | 1.5 mg/kg | Unaffected |
Data from in-vivo human electrophysiology studies.[4]
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Heart Preparation
This protocol describes the setup and execution of a Langendorff-perfused isolated heart experiment to assess the effects of this compound on global cardiac function and electrophysiology.
Materials:
-
Animal model (e.g., rabbit, guinea pig, rat)
-
Langendorff apparatus
-
Krebs-Henseleit solution (or similar physiological buffer)
-
This compound hydrochloride stock solution
-
Data acquisition system for recording ECG, intraventricular pressure, and coronary flow
-
Microelectrodes for action potential recordings (optional)
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), ensuring stable heart rate, coronary flow, and contractile function.
-
Baseline Recordings: Record baseline parameters including a pseudo-ECG, left ventricular developed pressure (LVDP), and heart rate.
-
This compound Perfusion: Introduce this compound into the perfusate at the desired concentrations. A cumulative concentration-response curve can be generated by incrementally increasing the this compound concentration.
-
Data Recording: Continuously record all parameters throughout the experiment.
-
Washout: Perfuse the heart with drug-free solution to observe the reversibility of this compound's effects.
Protocol 2: Isolated Cardiac Tissue Superfusion (e.g., Papillary Muscle or Purkinje Fiber)
This protocol is designed to investigate the direct cellular electrophysiological effects of this compound on specific cardiac tissues.
Materials:
-
Isolated cardiac tissue (e.g., ventricular papillary muscle, Purkinje fibers)
-
Tissue bath with superfusion system
-
Tyrode's solution (or similar physiological buffer)
-
This compound hydrochloride stock solution
-
Microelectrode amplifier and data acquisition system
-
Stimulator for controlled pacing
Procedure:
-
Tissue Dissection: Isolate the desired cardiac tissue (e.g., papillary muscle from the right ventricle) and mount it in the tissue bath.
-
Superfusion: Begin superfusing the tissue with oxygenated (95% O₂ / 5% CO₂) Tyrode's solution at 37°C.
-
Pacing: Pace the tissue at a constant cycle length (e.g., 1 Hz).
-
Microelectrode Impalement: Impale a cell with a glass microelectrode to record intracellular action potentials.
-
Baseline Recordings: After stabilization, record baseline action potential parameters, including Vmax, action potential amplitude, resting membrane potential, and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
This compound Application: Introduce this compound into the superfusate at various concentrations.
-
Data Analysis: Measure the changes in action potential parameters at each this compound concentration to determine its dose-dependent effects.
-
Refractory Period Measurement: Determine the effective refractory period (ERP) using programmed electrical stimulation (S1-S2 protocol).
Mandatory Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Electrophysiologic effects of this compound (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracardiac electrophysiological effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of the initiation of antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological characteristics of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcainide Dosage in Canine Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage calculations and experimental protocols for the use of lorcainide in canine research models of cardiac arrhythmia. The information is intended to guide researchers in designing and executing studies to evaluate the electrophysiological effects of this compound.
Data Presentation: this compound Dosage and Pharmacokinetics
The following tables summarize quantitative data on intravenous and oral administration of this compound in canine models.
Table 1: Intravenous this compound Administration in Canine Models
| Dosage Regimen | Achieved Plasma Concentration (ng/mL) | Canine Model | Key Findings |
| Graded Infusion: Series of 5 one-hour infusions with a 15-min loading dose followed by a 45-min maintenance infusion.[1] | 94 ± 34 to 1345 ± 471[1] | Anesthetized dogs for electrophysiology studies.[1] | Dose-dependent prolongation of PR, QRS, AH, and HV intervals, and atrial and ventricular effective refractory periods.[1] |
| Bolus and CRI: Proposed 2-5 mg/kg IV bolus over 30-60 minutes, followed by a 0.8 mg/kg/hr Constant Rate Infusion (CRI), reducible to 0.5 mg/kg/hr.[2] | Not specified | General ventricular arrhythmias.[2] | Proposed for arrhythmia control.[2] |
Table 2: Oral this compound Administration in Canine Models
| Dosage Regimen | Canine Model | Key Findings |
| 5-10 mg/kg PO BID for 7 days, then 5-10 mg/kg PO SID.[2] | General ventricular arrhythmias.[2] | Long-term arrhythmia management.[2] |
| Equimolar mixture of 5:5 mg of (2H0/2H5)this compound.[3] | Pharmacokinetic and metabolism studies.[3] | Used to investigate metabolism and bioavailability.[3] |
Experimental Protocols
Protocol 1: Intravenous Graded Infusion for Electrophysiological Studies
This protocol is adapted from studies evaluating the electrophysiological effects of this compound in anesthetized dogs.[1]
1. Animal Preparation:
- Healthy adult mongrel dogs of either sex are used.
- Animals are anesthetized, commonly with an agent like sodium pentobarbital.
- Standard lead II ECG is continuously monitored.
- Venous access is established for drug administration and blood sampling.
2. Electrophysiological Monitoring:
- Intracardiac electrophysiologic measurements and programmed stimulation are performed using standard techniques.[1]
- Parameters to monitor include: PR interval, QRS duration, AH interval, HV interval, atrial and ventricular effective refractory periods, and atrioventricular nodal functional refractory period.[1]
3. Drug Administration:
- This compound is administered as a series of five one-hour graded infusions.[1]
- Each infusion consists of a loading dose administered over 15 minutes, followed by a 45-minute maintenance infusion.[1]
- The graded infusions are designed to achieve a range of plasma concentrations for dose-response analysis.
4. Data Collection and Analysis:
- Blood samples are collected to determine this compound plasma concentrations at various time points.
- Electrophysiological parameters are recorded continuously and analyzed to determine the effects of different plasma concentrations of this compound.
Protocol 2: Ouabain-Induced Ventricular Tachycardia Model
This protocol is for inducing ventricular arrhythmias to test the efficacy of antiarrhythmic agents like this compound.
1. Animal Preparation:
- Conscious dogs with surgically induced complete atrioventricular block are often used.[4]
- Alternatively, anesthetized healthy dogs can be used.
- Continuous ECG monitoring is essential.
- Intravenous access is required for ouabain and this compound administration.
2. Arrhythmia Induction:
- Ouabain is administered intravenously at a dose of approximately 48 ± 6 µg/kg to induce sustained ventricular tachycardia.[4]
- Pacing may be used in conjunction with ouabain to facilitate the arrhythmia.[4]
- The arrhythmia should be allowed to persist for a stable period (e.g., 20 minutes) before administering the test drug.[4]
3. This compound Administration and Monitoring:
- Once a stable arrhythmia is established, administer this compound intravenously. A starting point could be the proposed bolus dose of 2-5 mg/kg.[2]
- Continuously monitor the ECG for changes in heart rate and rhythm.
- The primary endpoints are the slowing of the ventricular tachycardia and/or conversion to sinus rhythm.
Protocol 3: Post-Myocardial Infarction Arrhythmia Model
This model creates a substrate for re-entrant ventricular arrhythmias, mimicking a common clinical scenario.
1. Myocardial Infarction Induction:
- Dogs are anesthetized and a lateral thoracotomy is performed to expose the heart.[5]
- The proximal left anterior descending (LAD) coronary artery is dissected and ligated to induce an infarct in the anterior, antero-septal, and antero-lateral segments.[5]
- The animal is allowed to recover for a period of days to weeks to allow for the development of a stable infarct.
2. Arrhythmia Study:
- After the recovery period, the dog is re-anesthetized for an electrophysiology study.
- Programmed electrical stimulation is used to induce ventricular arrhythmias.
- Epicardial or endocardial mapping can be used to characterize the arrhythmia.
3. This compound Administration:
- Once a sustained ventricular arrhythmia is induced, this compound is administered intravenously.
- The effects of the drug on the arrhythmia are monitored, including changes in cycle length, morphology, and termination of the arrhythmia.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 3. The use and limitations of deuterated this compound in metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Termination of ouabain-induced ventricular tachycardia by flunarizine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring canine myocardial infarction formation and recovery via transthoracic cardiac strain imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcainide in Ventricular Tachycardia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lorcainide in the study of ventricular tachycardia (VT). This document includes a summary of its clinical and electrophysiological effects, detailed experimental protocols for in vivo and in vitro models, and a description of its mechanism of action.
Introduction
This compound is a Class Ic antiarrhythmic agent with local anesthetic properties, primarily acting as a potent sodium channel blocker. It has been investigated for its efficacy in suppressing and preventing ventricular tachyarrhythmias. Understanding its application in preclinical and clinical research is crucial for the development of novel antiarrhythmic therapies.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from various clinical studies on the efficacy and electrophysiological effects of this compound in patients with ventricular tachycardia.
Table 1: Efficacy of this compound in Suppressing Ventricular Tachycardia
| Study Population | Dosage | Efficacy Endpoint | Results | Reference |
| 100 patients with inducible VT | Intravenous administration | Prevention of VT induction | 69% of patients | [1] |
| 76 patients with refractory VT or ventricular fibrillation | 200-400 mg daily (oral) | Suppression of ventricular ectopic activity | Effective in 38% of 56 patients | [2] |
| 14 patients with refractory VT | 200-400 mg/day (oral) or 150 mg/day (IV) | Prevention of VT induction or conversion to non-sustained VT | 43% of patients | |
| 50 patients with drug-refractory sustained VT or fibrillation | 169 ± 56 mg twice a day (oral) | 1-year freedom from arrhythmia | 38.9% | [3] |
| 10 patients with frequent premature ventricular contractions (PVCs) | 100 mg twice daily (oral) | Reduction in PVCs | Average reduction of 82.3 ± 19.7% |
Table 2: Electrophysiological Effects of this compound
| Parameter | Baseline | After this compound | P-value | Reference |
| QRS duration (ms) | 102 ± 28 | 125 ± 28 | < 0.001 | |
| QTc interval (ms) | 430 ± 39 | 471 ± 32 | < 0.01 | |
| Right ventricular effective refractory period (ms) | 258 ± 8 | 285 ± 22 | < 0.001 | |
| Cycle length of induced VT (ms) | 264 ± 32 | 306 ± 34 | < 0.01 | |
| Coupling interval to first beat of VT (ms) | 327 ± 66.8 | 390 ± 98.6 | < 0.05 | [4] |
| Rate of VT (bpm) | 220 ± 33 | 186 ± 49.1 | non-significant | [4] |
Mechanism of Action
This compound's primary mechanism of action is the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in ventricular myocytes. This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[5]
Caption: Mechanism of action of this compound on the cardiac sodium channel.
Experimental Protocols
In Vivo Model: Programmed Electrical Stimulation (PES) in a Canine Model of Myocardial Infarction
This protocol describes the induction of ventricular tachycardia in a canine model and the subsequent evaluation of this compound's antiarrhythmic effects.
1. Animal Preparation and Myocardial Infarction Model:
-
Healthy adult mongrel dogs of either sex are used.
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending coronary artery is ligated to create a myocardial infarction, a common substrate for VT.
-
Animals are allowed to recover for a period of 3-7 days to allow for the development of a stable arrhythmogenic substrate.
2. Electrophysiological Study and VT Induction:
-
Animals are re-anesthetized for the electrophysiological study.
-
Electrode catheters are inserted via the femoral vein and advanced to the right ventricular apex and outflow tract for pacing and recording.
-
Programmed electrical stimulation (PES) is performed to induce VT. A typical protocol involves:
-
A train of 8 ventricular paced beats (S1) at a fixed cycle length.
-
Introduction of one to three premature ventricular stimuli (S2, S3, S4) with progressively shorter coupling intervals.
-
-
The endpoint for VT induction is the initiation of a sustained ventricular tachyarrhythmia.
3. This compound Administration and Evaluation:
-
Once sustained VT is reproducibly induced, a baseline is established.
-
This compound is administered intravenously, typically as a bolus followed by a continuous infusion.
-
After a stabilization period to allow the drug to reach a steady state, the PES protocol is repeated.
-
The efficacy of this compound is determined by its ability to prevent the re-induction of VT or to alter the characteristics of the induced arrhythmia (e.g., increased cycle length, termination).
Caption: General experimental workflow for in vivo studies of this compound.
In Vitro Model: Electrophysiological Studies on Isolated Ventricular Myocytes
This protocol outlines the investigation of this compound's effects on the electrophysiological properties of isolated cardiac myocytes.
1. Myocyte Isolation:
-
Ventricular myocytes are enzymatically isolated from the hearts of adult rats or guinea pigs.
-
The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a collagenase-containing solution.
-
The digested ventricular tissue is minced and gently agitated to release individual myocytes.
2. Electrophysiological Recording:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
The whole-cell patch-clamp technique is used to record action potentials and ionic currents.
-
A baseline recording of the action potential and specific ion currents (e.g., the fast sodium current, INa) is obtained.
3. This compound Application and Data Acquisition:
-
This compound, at various concentrations, is applied to the bath solution perfusing the myocytes.
-
The effects of this compound on the action potential duration, amplitude, and the kinetics of the sodium current are recorded and analyzed.
-
Dose-response curves can be generated to determine the potency of this compound in blocking the sodium channel.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of ventricular tachycardia and for the preclinical evaluation of antiarrhythmic drug candidates. The protocols and data presented in these application notes provide a foundation for designing and conducting robust studies in this area. Researchers should be mindful of the potential for proarrhythmic effects and the significant inter-individual variability in response to this compound.
References
- 1. Evaluation of this compound in patients with symptomatic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in patients with refractory ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with oral this compound in patients with sustained ventricular tachycardia and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical-electrophysiological study of the effect of this compound on induction of ventricular tachycardia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
Application Notes and Protocols: Measuring Lorcainide's Effect on Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide is a Class Ic antiarrhythmic agent primarily known for its potent blockade of fast sodium channels (INa).[1] This action slows the upstroke velocity (Vmax) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3] As a Class Ic agent, this compound is expected to have minimal effect on the action potential duration (APD) at therapeutic concentrations.[1] However, at toxic concentrations, it can induce significant changes in the action potential morphology.[2]
These application notes provide a detailed overview of the techniques available for measuring the effect of this compound on cardiac action potential duration, summarize the available quantitative data, and offer detailed protocols for key experimental methodologies.
Data Presentation: The Effect of this compound on Action Potential Duration
The available data on the direct effect of this compound on action potential duration is limited. Studies suggest that at therapeutic concentrations, the effect is not significant, which is consistent with its classification as a Class Ic antiarrhythmic. Significant alterations in the action potential waveform are observed at higher, toxic concentrations.
| Concentration | Tissue/Cell Type | Technique | Effect on Action Potential Duration | Reference |
| 0.6 x 10-6 M | Isolated canine ventricle | Transmembrane potential recording | No significant effect | [2] |
| 3 x 10-6 M | Isolated canine ventricle | Transmembrane potential recording | No significant effect | [2] |
| 2.4 x 10-5 M | Isolated canine ventricle | Transmembrane potential recording | Separation of the action potential into two components (initial short spike and subsequent plateau), indicating a complex effect on repolarization rather than a simple prolongation or shortening. | [2] |
| 1.5 mg/kg IV | Human (in vivo) | Electrophysiology study | Increased refractory periods at the atrial level. | [4] |
Signaling Pathway of this compound Action
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for recording ion channel activity and action potentials from single cardiomyocytes.
Objective: To measure changes in action potential duration (APD50 and APD90) in isolated cardiomyocytes following the application of this compound.
Materials:
-
Isolated cardiomyocytes (e.g., from animal models or human induced pluripotent stem cell-derived cardiomyocytes)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution
Protocol:
-
Prepare isolated cardiomyocytes and plate them on glass coverslips.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution at a constant temperature (e.g., 37°C).
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 ms, 1 nA) at a steady pacing frequency (e.g., 1 Hz).
-
Record baseline action potentials for a stable period (e.g., 5 minutes).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record action potentials in the presence of this compound until a steady-state effect is observed.
-
Wash out the drug with the external solution to observe reversibility.
-
Analyze the recorded action potentials to determine APD50 and APD90.
Optical Mapping
This technique allows for the simultaneous recording of action potentials from multiple sites in a cardiac tissue preparation or monolayer.
Objective: To map the spatiotemporal effects of this compound on action potential duration across a cardiac tissue preparation.
Materials:
-
Isolated heart or cardiac tissue slice
-
Langendorff perfusion system
-
High-speed, high-resolution camera (e.g., CMOS or CCD)
-
Excitation light source and filters
-
Emission filters
-
Voltage-sensitive dye (e.g., di-4-ANEPPS)
-
Excitation-contraction uncoupler (e.g., blebbistatin) to reduce motion artifacts
-
Perfusion solution (e.g., Tyrode's solution)
-
This compound stock solution
Protocol:
-
Prepare the isolated heart and mount it on the Langendorff apparatus for retrograde perfusion.[5]
-
Perfuse the heart with Tyrode's solution until it is clear of blood.
-
Load the heart with the voltage-sensitive dye by perfusing it with a solution containing the dye.[5]
-
Perfuse with a solution containing an excitation-contraction uncoupler to minimize motion artifacts.[6]
-
Position the heart in the optical mapping setup and illuminate it with the excitation light.
-
Record the emitted fluorescence using the high-speed camera.
-
Pace the heart at a constant cycle length and record baseline optical action potentials.
-
Introduce this compound into the perfusate at the desired concentration.
-
Record optical action potentials in the presence of the drug.
-
Process the recorded data to create activation and repolarization maps.
-
Calculate APD at various locations on the tissue to assess for spatial heterogeneities in the drug's effect.
Microelectrode Array (MEA)
MEAs allow for non-invasive, long-term recording of extracellular field potentials from a population of cardiomyocytes in culture.
Objective: To assess the effect of this compound on the field potential duration (FPD), an indicator of APD, in a cardiomyocyte monolayer.
Materials:
-
Cardiomyocyte culture (e.g., iPSC-CMs)
-
MEA system with integrated electrodes
-
Cell culture medium
-
This compound stock solution
Protocol:
-
Plate cardiomyocytes onto the MEA plate and culture until a spontaneously beating monolayer is formed.
-
Place the MEA plate in the recording system and allow it to equilibrate to 37°C.
-
Record baseline field potentials from the spontaneously beating cardiomyocyte network.
-
Add this compound to the culture medium at the desired final concentration.
-
Record field potentials at multiple time points after drug addition to assess the time course of the drug's effect.
-
Analyze the recorded field potentials to determine the field potential duration (FPD), which correlates with the action potential duration.[7]
Conclusion
Measuring the effect of this compound on action potential duration requires precise electrophysiological techniques. While existing data suggest a minimal effect at therapeutic concentrations, a comprehensive dose-response study using the protocols outlined above would provide a more complete understanding of its electrophysiological profile. The choice of technique will depend on the specific research question, with patch-clamp offering high-resolution single-cell data, optical mapping providing spatial information in tissues, and MEAs enabling higher-throughput screening in cell culture.
References
- 1. Laser-Induced Action Potential-Like Measurements of Cardiomyocytes on Microelectrode Arrays for Increased Predictivity of Safety Pharmacology [jove.com]
- 2. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Electrophysiologic effects of this compound (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart [jove.com]
- 6. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
troubleshooting lorcainide solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the Class Ic antiarrhythmic agent, lorcainide, in aqueous buffers. This guide offers a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
This compound is commercially available as a hydrochloride salt to improve its aqueous solubility.[1] Published solubility values in water vary, with sources indicating solubilities of 10 mg/mL and 20 mg/mL.[2][3] Solubility in DMSO and ethanol has been reported to be up to 20 mg/mL.[3]
Q2: How does pH affect the solubility of this compound?
This compound is a weakly basic drug.[4] Consequently, its solubility is highly dependent on the pH of the aqueous buffer. At acidic pH, the amine functional groups in the this compound molecule become protonated, leading to the formation of a more soluble salt form. As the pH increases towards neutral and alkaline conditions, this compound will be present predominantly in its less soluble free base form, which can lead to precipitation.
Q3: Why is my this compound precipitating in a physiological buffer (e.g., PBS at pH 7.4)?
Precipitation of this compound in physiological buffers is a common issue and is directly related to its pH-dependent solubility. While this compound hydrochloride may dissolve in an initial stock solution, dilution into a neutral or near-neutral pH buffer like PBS (Phosphate-Buffered Saline) can cause the pH of the microenvironment to increase. This pH shift can convert the soluble protonated form of this compound to its poorly soluble free base, resulting in precipitation.
Q4: Can temperature be used to increase this compound solubility?
While temperature can influence the solubility of many compounds, its effect on this compound solubility is not well-documented in the literature. For most compounds, a modest increase in temperature can lead to a slight increase in solubility. However, pH remains the most critical factor governing the aqueous solubility of this compound. Excessive heating should be avoided as it may lead to the degradation of the compound.
Troubleshooting Guide
Issue: this compound hydrochloride fails to dissolve completely in an aqueous buffer.
Possible Cause 1: The pH of the buffer is too high.
Possible Cause 2: The concentration of this compound is too high for the selected buffer.
-
Solution: Reduce the target concentration of this compound in the final solution. Refer to the solubility data in the table below to ensure you are working within a reasonable concentration range.
Possible Cause 3: Insufficient mixing or sonication.
-
Solution: Ensure the solution is being mixed vigorously. The use of a vortex mixer or sonication can help to break up powder aggregates and increase the rate of dissolution.
Issue: this compound precipitates out of solution after initial dissolution.
Possible Cause 1: A pH shift occurred upon dilution of an acidic stock solution into a higher pH buffer.
-
Solution 1: Prepare a stock solution in an organic solvent. Dissolving this compound hydrochloride in a small volume of a water-miscible organic solvent like DMSO or ethanol can create a concentrated stock solution.[3] This stock can then be diluted into the aqueous buffer of choice. This method can sometimes help to avoid immediate precipitation, but the final concentration in the aqueous buffer must still be below the solubility limit at that pH. It is recommended to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the experiment.
-
Solution 2: Use a lower pH final buffer. If experimentally feasible, using a more acidic final buffer will help to maintain the solubility of this compound.
Possible Cause 2: The buffer capacity is insufficient to maintain the desired pH.
-
Solution: Increase the buffer concentration to ensure it has sufficient capacity to resist a pH shift when the this compound hydrochloride solution is added.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇ClN₂O | [5][6][7] |
| Molecular Weight | 370.92 g/mol | [5][7] |
| Form | White to beige powder | [2] |
| Solubility in H₂O | 10 mg/mL, 20 mg/mL | [2][3] |
| Solubility in DMSO | 20 mg/mL | [3] |
| Solubility in Ethanol | 20 mg/mL | [3] |
| logP | 4.7-4.85 | [5][6][8] |
| Storage Temperature | 2-8°C, Desiccated | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add a small volume of DMSO or ethanol to the powder.
-
Vortex or sonicate the mixture until the powder is completely dissolved. A stock concentration of 10-20 mg/mL is typically achievable.
-
Store the stock solution at -20°C for short-term storage.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Prepare the desired aqueous buffer at the target pH. It is recommended to start with a buffer in the acidic range (e.g., pH 4.5 acetate buffer) if compatible with the experimental design.
-
Slowly add the required volume of the this compound stock solution (from Protocol 1) to the aqueous buffer while vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, consider reducing the final concentration or lowering the pH of the aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH, ionization, and this compound solubility.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carewellpharma.in [carewellpharma.in]
- 7. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing Lorcainide Concentration for Cell Culture Experiments: A Technical Support Center
Welcome to the technical support center for optimizing lorcainide concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the effective use of this compound in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
A1: this compound is a Class 1c antiarrhythmic agent that primarily functions by blocking fast-acting voltage-gated sodium channels (Nav1.5).[1] This blockade reduces the rapid influx of sodium ions, thereby decreasing the rate and magnitude of depolarization in excitable cells. Additionally, this compound has been shown to inhibit the activity of the Na+/K+-ATPase enzyme in a concentration-dependent manner.[2][3][4]
Q2: What is a good starting concentration range for this compound in cell culture experiments?
A2: A definitive starting range for cytotoxicity in common cell lines is not well-established in publicly available literature. However, based on its inhibitory effects on Na+/K+-ATPase, a starting range of 1 µM to 50 µM can be considered for initial dose-response experiments. Studies on isolated cardiac tissues have shown electrophysiological effects at concentrations as low as 3 µM and 24 µM.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
Q3: How does this compound's inhibition of Na+/K+-ATPase affect cellular signaling?
A3: Inhibition of Na+/K+-ATPase by compounds similar to this compound (cardiac glycosides) can trigger several downstream signaling pathways. This includes the activation of the Src tyrosine kinase, which can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, can activate the Ras/MEK/ERK (MAPK) signaling cascade. Furthermore, Na+/K+-ATPase inhibition can also modulate the activity of the NF-κB transcription factor.[2]
Q4: Can this compound induce apoptosis in cultured cells?
A4: While specific studies on this compound-induced apoptosis are limited, the inhibition of Na+/K+-ATPase by similar compounds is known to induce apoptosis.[6] The mechanism can involve the activation of caspases. Amiloride derivatives, which also affect sodium channels, have been shown to induce apoptosis through the depletion of endoplasmic reticulum calcium stores.[7] It is recommended to perform specific apoptosis assays (e.g., Annexin V staining, caspase activity assays) to determine if this compound induces apoptosis in your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Cell Death at Expected "Effective" Concentrations | - Cell line is highly sensitive to this compound.- Incorrect concentration calculation.- Solvent toxicity (e.g., DMSO). | - Perform a wide-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.- Double-check all calculations for stock and working solution dilutions.- Include a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. |
| No Observable Effect at High Concentrations | - Cell line is resistant to this compound.- Drug degradation.- Insufficient incubation time. | - Confirm the expression and activity of the target channels/enzymes (Nav1.5, Na+/K+-ATPase) in your cell line.- Prepare fresh this compound solutions for each experiment. This compound is soluble in water, DMSO, and ethanol.[1]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Precipitate Formation in Culture Media | - this compound concentration exceeds its solubility in the media.- Interaction with media components or serum. | - Ensure the final solvent concentration is minimal.- Prepare fresh dilutions from a concentrated stock solution just before use.- Consider reducing the serum concentration if compatible with your cell line. |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent drug preparation.- Cell passage number and health. | - Standardize cell seeding numbers for all experiments.- Prepare a large batch of stock solution and aliquot for single-use to ensure consistency.- Use cells within a consistent and low passage number range and ensure high viability before starting the experiment. |
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory effects.
Table 1: IC50 Values for this compound Inhibition of Na+/K+-ATPase in Guinea Pig Heart Preparations
| Potassium (K+) Concentration | IC50 (µM) | Reference |
| 2.5 mM | 10.4 | [2][8] |
| 5.0 mM | 28.3 | [2][8] |
| 10.0 mM | 40.7 | [2][8] |
| Not Specified | 33.5 | [3][4] |
| Not Specified | 34 | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen adherent cell line.
Materials:
-
This compound hydrochloride
-
Selected adherent cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol outlines the steps to determine if this compound induces apoptosis in your cell line using flow cytometry.
Materials:
-
This compound hydrochloride
-
Selected cell line (adherent or suspension)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with this compound at concentrations determined from the cytotoxicity assay (e.g., IC50 and 2x IC50) for the desired time (e.g., 24 or 48 hours).
-
Include a no-treatment control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) will be detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways affected by this compound.
Caption: General experimental workflow for this compound testing.
References
- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiloride derivatives induce apoptosis by depleting ER Ca2+ stores in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial sodium channel regulated by differential composition of a signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing lorcainide off-target effects in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of lorcainide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class 1c antiarrhythmic agent.[1] Its primary on-target effect is the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action slows the upstroke of the action potential, reduces conduction velocity, and prolongs the QRS interval on an electrocardiogram.[1] this compound also has a potent active metabolite, northis compound, which has a longer half-life and contributes significantly to its therapeutic and potentially off-target effects.[1]
Q2: What are the known off-target effects of this compound?
One of the primary characterized off-target effects of this compound is the inhibition of the myocardial Na+/K+-ATPase.[1] This enzyme is crucial for maintaining the sodium and potassium gradients across the cell membrane. Additionally, central nervous system (CNS) side effects such as headache, dizziness, and sleep disturbances have been reported, suggesting potential off-target activities within the CNS.[1][2]
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects requires a multi-pronged approach:
-
Concentration-Response Analysis: Compare the effective concentration of this compound in your assay with the known IC50 values for its on-target (Nav1.5) and off-target (e.g., Na+/K+-ATPase) activities. A significant deviation from the Nav1.5 IC50 may suggest an off-target mechanism.
-
Use of Specific Inhibitors: If you suspect Na+/K+-ATPase inhibition, using a more specific inhibitor like ouabain as a positive control can help to dissect the pathway.
-
Rescue Experiments: If a specific off-target is suspected, overexpressing that target or modulating its downstream pathway may rescue the observed phenotype.
-
Broad Panel Screening: Employing commercially available off-target screening panels (e.g., kinase, GPCR, ion channel panels) can help to identify novel off-target interactions.[3][4]
Q4: My assay shows unexpected changes in intracellular calcium levels. Could this be a this compound off-target effect?
Yes, it is possible. While this compound's primary target is the sodium channel, alterations in intracellular sodium concentration due to on-target or off-target effects (like Na+/K+-ATPase inhibition) can indirectly affect intracellular calcium levels through the Na+/Ca2+ exchanger. Furthermore, studies on the related Class Ic antiarrhythmic, flecainide, have shown direct effects on ryanodine receptor (RyR2) channels, which are responsible for calcium release from the sarcoplasmic reticulum.[5] This suggests that this compound could have similar off-target effects on intracellular calcium handling proteins.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Altered Cell Viability in Cardiac Myocyte Cultures
Question: I am observing a dose-dependent decrease in cell viability in my cardiomyocyte culture at concentrations where I expect to see only sodium channel blockade. What could be the cause and how can I troubleshoot this?
Possible Cause: The observed cytotoxicity could be due to off-target inhibition of Na+/K+-ATPase, leading to a disruption of ion homeostasis and subsequent cell death.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, confirm that this compound is effectively blocking Nav1.5 channels in your experimental system using electrophysiology (patch-clamp).
-
Assess Na+/K+-ATPase Activity: Perform a Na+/K+-ATPase activity assay in the presence of this compound. A significant inhibition at the concentrations causing cytotoxicity would support this off-target hypothesis.
-
Measure Intracellular Ion Concentrations: Use ion-sensitive fluorescent dyes to measure changes in intracellular sodium and calcium concentrations. A rise in intracellular sodium followed by an increase in intracellular calcium would be consistent with Na+/K+-ATPase inhibition.
-
Evaluate Mitochondrial Function: Assess mitochondrial health using assays for mitochondrial membrane potential and reactive oxygen species (ROS) production, as severe ion imbalance can lead to mitochondrial dysfunction and apoptosis.
Problem 2: Unexplained Neurological Phenotypes in In Vivo Studies or Neuronal Cell Line Experiments
Question: My in vivo study with this compound is showing unexpected central nervous system (CNS) effects (e.g., tremors, altered sleep patterns). How can I investigate the potential off-target mechanisms?
Possible Cause: The CNS effects are likely due to off-target interactions with neuronal ion channels, receptors, or enzymes. The active metabolite, northis compound, has a longer half-life and may accumulate in the CNS.[1]
Troubleshooting Steps:
-
In Vitro Neuronal Assays: Utilize primary neuronal cultures or neuronal cell lines to assess the direct effects of this compound and northis compound on neuronal viability, firing patterns (using multi-electrode arrays), and neurotransmitter release.
-
Broad Off-Target Screening: A comprehensive off-target screening panel that includes a wide range of CNS targets (GPCRs, ion channels, transporters) is highly recommended to identify potential molecular targets responsible for the observed phenotypes.
-
In Silico Modeling: Computational approaches can predict potential off-target binding based on the chemical structure of this compound and northis compound, helping to prioritize targets for experimental validation.
-
Metabolite Quantification: Measure the concentration of this compound and northis compound in the brain tissue of your animal models to determine their CNS penetration and accumulation.
Quantitative Data Summary
| Target | Drug | IC50 | Species/Cell Line | Comments |
| On-Target | ||||
| Nav1.5 (Cardiac Sodium Channel) | Flecainide | 7.4 µM | Xenopus oocytes | Use-dependent inhibition[6] |
| Nav1.5 (Cardiac Sodium Channel) | Flecainide | 10.7 µM | hNav1.5 channels | |
| Nav1.5 (Cardiac Sodium Channel) | Flecainide | 5.5 ± 0.8 µM | HEK293 | Holding potential -95 mV[7] |
| Off-Target | ||||
| Na+/K+-ATPase | This compound | 34 µM | Guinea pig cardiac tissue | Acts at the ouabain binding site[8] |
| Na+/K+-ATPase | This compound | 10.4 ± 3.2 µM | Guinea pig heart | At 2.5 mM K+ |
| Na+/K+-ATPase | This compound | 28.3 ± 7.9 µM | Guinea pig heart | At 5.0 mM K+ |
| Na+/K+-ATPase | This compound | 40.7 ± 9.2 µM | Guinea pig heart | At 10.0 mM K+ |
| hERG (Potassium Channel) | Flecainide | 1.49 µM | hERG expressing cells |
*Note: Flecainide is another Class Ic antiarrhythmic drug. Its IC50 values on Nav1.5 and hERG are provided as a reference due to the limited availability of specific this compound data for these targets.
Experimental Protocols
Protocol: Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol is a general guideline for determining Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4)
-
Reaction Mix 1 (Assay Buffer containing NaCl, KCl, and MgCl2)
-
Reaction Mix 2 (Assay Buffer containing MgCl2 and 1 mM Ouabain)
-
ATP solution
-
Phosphate standard solution
-
Reagent to stop the reaction and develop color (e.g., a solution containing ammonium molybdate and a reducing agent)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.
-
Reaction Setup:
-
For each sample, prepare two reactions: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
In a microplate, add the appropriate amount of lysate to wells containing either Reaction Mix 1 (for total activity) or Reaction Mix 2 (for ouabain-insensitive activity).
-
Include a phosphate standard curve.
-
-
Initiate Reaction: Add ATP to all sample wells to start the enzymatic reaction. Do not add ATP to the standard curve wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction and Color Development: Add the color development reagent to all wells, including the standard curve. This reagent will react with the inorganic phosphate produced.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.
-
Calculate Activity:
-
Use the phosphate standard curve to determine the amount of Pi produced in each well.
-
Na+/K+-ATPase activity is calculated by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Normalize the activity to the amount of protein in the lysate.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target pathway of this compound via Na+/K+-ATPase inhibition.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. amsbio.com [amsbio.com]
Technical Support Center: Lorcainide Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of lorcainide in long-term experimental settings. The following information is designed to help you anticipate and troubleshoot stability issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of any chemical compound, including this compound, can be influenced by several environmental and chemical factors.[1] Key factors to consider for this compound solutions include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
pH: The acidity or alkalinity of your solution can promote hydrolytic degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
Solvent: The choice of solvent can impact the solubility and stability of this compound.
-
Contaminants: Trace metals or microbial contamination can catalyze degradation reactions.[2]
Q2: How should I prepare and store this compound stock solutions for long-term use?
A2: For optimal stability, this compound hydrochloride stock solutions should be prepared using high-purity solvents and stored under controlled conditions. Based on available data and general best practices, the following is recommended:
-
Solvent Selection: this compound hydrochloride is soluble in water, DMSO, and ethanol.[3][4] For aqueous buffers, ensure the pH is compatible with your experimental system and consider the potential for hydrolysis.
-
Storage Temperature: Stock solutions in DMSO, water, or ethanol should be stored at -20°C for up to one month. For longer-term storage, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles.
-
Light Protection: Always store this compound solutions in amber vials or wrapped in aluminum foil to protect them from light.[5]
-
Inert Atmosphere: For critical long-term experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I've noticed a change in the color of my this compound solution. What does this indicate?
A3: A change in the color of a drug solution, such as the appearance of a yellowish tint, can be an indicator of chemical degradation. While a slight color change may not always correlate with a significant loss of potency, it warrants investigation.[6] It is recommended to prepare a fresh solution and consider performing an analytical check (e.g., HPLC) to determine the concentration and purity of the aged solution.
Q4: Can I use this compound solutions that have been stored for an extended period?
A4: The use of aged solutions is generally not recommended without re-verification of their concentration and purity. The stability of this compound in a specific buffer system and storage condition should ideally be validated for the duration of your experiment. If you must use an older solution, it is crucial to run a quality control check to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results over time | This compound degradation in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Validate the stability of this compound in your experimental buffer under the exact experimental conditions (temperature, light exposure). |
| Precipitation observed in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a new stock at a slightly lower concentration. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of drug efficacy in a multi-day experiment | Instability of this compound under prolonged incubation at physiological temperatures (e.g., 37°C). | If possible, replenish the experimental medium with freshly prepared this compound at regular intervals. Alternatively, conduct a preliminary stability study to quantify the degradation rate at 37°C and adjust initial concentrations accordingly. |
| Unexpected biological effects or toxicity | Formation of active or toxic degradation products. | Characterize the purity of your this compound solution using analytical methods like HPLC-MS to identify any significant impurities or degradation products. Prepare fresh solutions to minimize the formation of these products. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound Hydrochloride
| Solvent | Reported Solubility | Recommended Short-Term Storage (Powder) | Recommended Long-Term Storage (Powder) | Recommended Solution Storage |
| Water | 10 mg/mL[3] | 2-8°C, desiccated[3] | -20°C, desiccated[5] | Up to 1 month at -20°C |
| DMSO | Up to 20 mg/mL[4] | 2-8°C, desiccated[3] | -20°C, desiccated[5] | Up to 1 month at -20°C |
| Ethanol | Up to 20 mg/mL[4] | 2-8°C, desiccated[3] | -20°C, desiccated[5] | Up to 1 month at -20°C |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO, sterile water) to achieve the target concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Sterilization (for cell-based assays): If for use in sterile cell culture, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Workflow for Validating this compound Stability in an Experimental Buffer
This protocol outlines a general approach to assess the stability of this compound in a specific aqueous buffer over time.
-
Preparation: Prepare a solution of this compound in the experimental buffer at the working concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under the exact conditions of the planned experiment (e.g., 37°C in a cell culture incubator). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h), withdraw aliquots and analyze them by HPLC.
-
Data Evaluation: Compare the concentration and purity of this compound at each time point to the T=0 values. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for this compound Stability Validation.
Caption: this compound's Primary Mechanism of Action.
References
- 1. Disposition and antiarrhythmic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. This compound disposition kinetics in arrhythmia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectral investigation of the metabolites of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Proarrhythmic Effects of Lorcainide in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the proarrhythmic effects of lorcainide in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to proarrhythmia?
A1: this compound is a Class Ic antiarrhythmic agent. Its primary mechanism is the potent blockade of the fast inward sodium current (INa) in cardiomyocytes.[1] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system. While this is its intended antiarrhythmic effect, excessive slowing of conduction can create a substrate for re-entrant arrhythmias, a common mechanism for proarrhythmia.[2][3]
Q2: What are the typical proarrhythmic events observed with this compound in experimental models?
A2: In isolated heart and cellular models, high concentrations of this compound can induce a range of proarrhythmic events, including conduction block, ventricular tachycardia (VT), and in some cases, ventricular fibrillation (VF).[4][5] These events are often preceded by significant QRS widening on the electrocardiogram (ECG), indicating slowed ventricular conduction.[3]
Q3: At what concentrations are proarrhythmic effects of this compound typically observed?
A3: The proarrhythmic effects of this compound are concentration-dependent. While therapeutic plasma concentrations in humans are in the range of 150 to 400 ng/mL, proarrhythmic events in experimental models are often observed at higher concentrations.[6][7] For example, in isolated canine ventricle preparations, concentrations of 3 x 10-6 M and 2.4 x 10-5 M have been shown to cause significant proarrhythmic effects. It is crucial to perform a dose-response study in your specific model to identify the proarrhythmic threshold.
Q4: Are there specific experimental conditions that can exacerbate the proarrhythmic effects of this compound?
A4: Yes, certain conditions can increase the likelihood of this compound-induced proarrhythmia. These include:
-
Ischemia: In the context of myocardial infarction or simulated ischemia, the proarrhythmic effects of Class Ic agents can be more pronounced.[2]
-
Structural Heart Disease: Pre-existing cardiac conditions can increase susceptibility to the proarrhythmic effects of this compound.[5]
-
Electrolyte Imbalances: Conditions such as hypokalemia or hyperkalemia can alter cardiac electrophysiology and potentiate the proarrhythmic effects of sodium channel blockers.
Q5: Can the active metabolite of this compound, northis compound, contribute to proarrhythmic effects?
A5: Yes, northis compound is an active metabolite with a longer half-life than this compound and also exhibits sodium channel blocking properties.[6] In chronic in vivo studies, the accumulation of northis compound can contribute to the overall electrophysiological effects and proarrhythmic potential. It is important to consider the contribution of this metabolite in long-term experimental protocols.
Troubleshooting Guides
Issue 1: Unexpected Onset of Ventricular Tachycardia (VT) or Fibrillation (VF)
-
Problem: After administration of this compound, the preparation develops sustained VT or deteriorates into VF.
-
Possible Causes:
-
This compound concentration is too high.
-
The experimental model is particularly sensitive to Class Ic agents.
-
Underlying subclinical pathology in the tissue.
-
-
Troubleshooting Steps:
-
Immediate Action: If in a reversible model (e.g., Langendorff-perfused heart), immediately initiate washout with this compound-free perfusate.
-
Concentration Reduction: In subsequent experiments, reduce the starting concentration of this compound and perform a more gradual dose-escalation.
-
Consider a Different Model: If the current model proves consistently unstable, consider using a different animal model or a cellular preparation that may be less prone to re-entrant arrhythmias.
-
Reversal Agents: Although not specifically studied for this compound, hypertonic sodium bicarbonate has been shown to reverse the proarrhythmic effects of other Class Ic agents like flecainide by increasing the extracellular sodium concentration and overcoming the sodium channel blockade. This could be attempted in an acute setting.
-
Issue 2: Progressive Conduction Block and Bradycardia
-
Problem: this compound administration leads to a progressive widening of the QRS complex, atrioventricular (AV) block, or severe bradycardia.
-
Possible Causes:
-
Excessive sodium channel blockade leading to slowed conduction through the His-Purkinje system.
-
Pre-existing conduction system disease in the animal model.
-
-
Troubleshooting Steps:
-
Monitor ECG/Electrograms Closely: Continuously monitor the QRS duration and PR interval. A pre-defined stopping criterion for QRS widening (e.g., >50% from baseline) should be established.
-
Pacing: If maintaining a stable heart rate is critical for the experimental endpoint, consider ventricular pacing to override the bradycardia or AV block.
-
Dose Adjustment: Reduce the concentration of this compound or the rate of infusion.
-
Washout: Initiate washout with drug-free solution to see if the conduction parameters return to baseline.
-
Issue 3: High Variability in Proarrhythmic Response Between Preparations
-
Problem: There is significant variability in the concentration of this compound required to induce proarrhythmia across different experimental preparations.
-
Possible Causes:
-
Biological variability between animals.
-
Inconsistent experimental conditions (e.g., temperature, pH, oxygenation of perfusate).
-
Variations in the health of the isolated hearts or cells.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict control over temperature, pH, and oxygenation of all solutions. Use a standardized and consistent surgical procedure for heart isolation.
-
Increase Sample Size: A larger number of experiments may be necessary to account for biological variability and obtain statistically significant results.
-
Health Screening: For in vivo studies, ensure animals are healthy and free of underlying diseases. For isolated heart studies, establish clear criteria for excluding preparations that do not meet baseline functional standards (e.g., heart rate, coronary flow).
-
Randomization: Randomize the allocation of different this compound concentrations to different preparations to avoid systematic bias.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Proarrhythmic Effects of this compound in an Isolated Canine Ventricle Model
| This compound Concentration (M) | Electrophysiological Effects | Proarrhythmic Events Observed |
| 0.6 x 10-6 | No significant effect on resting potential or action potential duration. | None reported. |
| 3 x 10-6 | Dose-dependent decrease in the maximum rate of rise and amplitude of the action potential. No significant change in resting potential or action potential duration. | Not explicitly stated, but contributes to the dose-dependent effects leading to proarrhythmia at higher concentrations. |
| 2.4 x 10-5 | Prominent notch in the action potential, leading to separation into an initial spike and a subsequent plateau. Inhomogeneous conduction through functionally different pathways. | Non-stimulated re-excitations resembling bigeminy, ventricular tachycardia, and regional ventricular fibrillation. |
Data synthesized from a study on isolated canine ventricle preparations.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Proarrhythmia in a Langendorff-Perfused Rabbit Heart
-
Heart Isolation and Perfusion:
-
Anesthetize a New Zealand White rabbit and rapidly excise the heart.
-
Cannulate the aorta and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.
-
Maintain constant perfusion pressure or flow.
-
-
Instrumentation:
-
Place ECG electrodes to record a pseudo-ECG.
-
Position a monophasic action potential (MAP) catheter on the epicardial surface of the left ventricle to record action potential duration.
-
Place pacing electrodes on the right ventricle for programmed electrical stimulation.
-
-
Baseline Measurements:
-
Allow the heart to stabilize for at least 30 minutes.
-
Record baseline ECG parameters (heart rate, PR interval, QRS duration, QT interval) and MAP duration at 90% repolarization (MAPD90).
-
Perform a baseline programmed electrical stimulation protocol (e.g., incremental pacing and delivery of extrastimuli) to assess the ventricular effective refractory period (VERP) and arrhythmia inducibility.
-
-
This compound Administration:
-
Introduce this compound into the perfusate at a starting concentration below the expected therapeutic range.
-
Increase the concentration in a stepwise manner, allowing for a 15-20 minute equilibration period at each concentration.
-
-
Data Acquisition and Analysis:
-
Continuously monitor the ECG and MAP recordings for any proarrhythmic events (e.g., premature ventricular contractions, non-sustained or sustained VT, VF).
-
At each concentration, repeat the measurement of ECG and MAP parameters and the programmed electrical stimulation protocol.
-
Analyze changes in conduction (QRS duration), repolarization (QT interval, MAPD90), and refractoriness (VERP) as a function of this compound concentration.
-
Protocol 2: Reversal of this compound-Induced Proarrhythmia
This protocol is adapted from studies on other Class Ic antiarrhythmics and should be validated for this compound.
-
Induction of Proarrhythmia:
-
Following the protocol above, administer this compound at a concentration known to induce stable, non-lethal proarrhythmia (e.g., frequent PVCs or non-sustained VT).
-
-
Intervention:
-
Once a stable proarrhythmic state is achieved, switch the perfusate to one containing a potential reversal agent. A candidate for this is hypertonic sodium bicarbonate (e.g., 8.4% solution added to the perfusate to achieve a target pH and sodium concentration).
-
-
Monitoring and Assessment:
-
Continuously monitor the ECG and intracardiac electrograms.
-
Assess for the termination of the arrhythmia and the return of normal sinus rhythm.
-
Measure changes in ECG parameters, particularly the QRS duration, to determine if the conduction slowing is reversed.
-
-
Washout:
-
After the intervention period, switch back to a drug-free Krebs-Henseleit solution to wash out both this compound and the reversal agent and observe for the return to baseline electrophysiological parameters.
-
Visualizations
Caption: Signaling pathway of this compound-induced proarrhythmia.
Caption: Experimental workflow for assessing this compound proarrhythmia.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. The effect of this compound on arrhythmias and survival in patients with acute myocardial infarction: an example of publication bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of the initiation of antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Lorcainide Delivery and Absorption in Oral Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral delivery and absorption of lorcainide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound in our oral rat studies. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is a known challenge. The primary reasons are:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver before it can reach systemic circulation. This process can be saturable, meaning that the extent of metabolism can change with the dose, leading to non-linear pharmacokinetics and variability.[1]
-
Potential for Poor Solubility: As a weakly basic drug, this compound's solubility can be pH-dependent, which may affect its dissolution and absorption in different segments of the gastrointestinal (GI) tract.
-
Active Metabolite Formation: this compound is metabolized to an active metabolite, northis compound, which has a longer half-life and contributes to the overall pharmacological effect.[2] Inconsistent formation of this metabolite can add to the variability of the parent drug's plasma levels.
Q2: How can we improve the oral bioavailability of this compound in our animal models?
A2: Several formulation strategies can be employed to overcome the challenges of poor oral bioavailability for drugs like this compound. These approaches aim to increase solubility, enhance dissolution rate, and/or bypass first-pass metabolism. Key strategies include:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic system, thereby reducing first-pass metabolism.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and absorption.[4][5][6][7][8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to faster absorption and improved bioavailability.[9]
Q3: Which animal model is most appropriate for studying the oral pharmacokinetics of this compound?
A3: Both rats and dogs are commonly used in preclinical pharmacokinetic studies.
-
Rats: Are often used for initial screening of formulations due to their cost-effectiveness and well-understood physiology. However, differences in GI physiology compared to humans can sometimes lead to poor prediction of human pharmacokinetics.[10][11]
-
Beagle Dogs: The GI tract of beagle dogs is physiologically more similar to that of humans, making them a good model for predicting oral drug absorption and the effects of food on bioavailability.[9][12] Studies have been conducted on the electrophysiological effects of this compound in dogs.[13]
Q4: Are there established analytical methods for quantifying this compound and its active metabolite, northis compound, in animal plasma?
A4: Yes, high-performance liquid chromatography (HPLC) methods are available for the simultaneous quantification of this compound and northis compound in plasma.[14] These methods typically involve protein precipitation or liquid-liquid extraction followed by chromatographic separation and detection.
Troubleshooting Guides
Issue 1: Inconsistent Drug Exposure Across Animals in the Same Dosing Group
| Potential Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | - Ensure all personnel are thoroughly trained in oral gavage for the specific animal model. - Verify the correct placement of the gavage needle to avoid accidental administration into the lungs. - Standardize the gavage volume and speed of administration. |
| Variability in Food Intake | - Standardize the fasting period before dosing. Food can significantly alter gastric emptying and GI pH, affecting drug absorption. - If studying food effects, control the timing and composition of the meal provided to the animals.[15] |
| Formulation Instability | - For suspensions, ensure adequate and consistent re-suspension before each administration to prevent settling of drug particles. - For solutions, confirm that the drug remains fully dissolved and does not precipitate over time or with changes in temperature. |
Issue 2: Low Oral Bioavailability Despite Using a Solubilized Formulation
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | - Consider formulations that promote lymphatic absorption, such as long-chain triglyceride-based SEDDS, to bypass the liver. - Evaluate the co-administration of a safe and specific inhibitor of the metabolizing enzymes, if known, to assess the extent of first-pass metabolism in your model. |
| Rapid Gastric Emptying | - For drugs with a narrow absorption window, rapid transit past the optimal absorption site can limit bioavailability. - Consider formulations that have mucoadhesive properties to increase residence time in the upper small intestine. |
| P-glycoprotein (P-gp) Efflux | - Investigate if this compound is a substrate for efflux transporters like P-gp, which can pump the drug back into the GI lumen. - If it is a substrate, consider formulations containing P-gp inhibitors (though this adds complexity to the interpretation of results). |
Data Presentation: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
The following table presents hypothetical data to illustrate the potential improvements in oral bioavailability with advanced formulations. Note: This data is for illustrative purposes and is not derived from actual comparative studies of these specific this compound formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 150 | 100 (Reference) |
| Solid Dispersion | 10 | 350 ± 60 | 1.5 ± 0.5 | 1500 ± 250 | ~250 |
| Nanoparticle Suspension | 10 | 450 ± 75 | 1.0 ± 0.3 | 2100 ± 300 | ~350 |
| SEDDS | 10 | 600 ± 90 | 1.0 ± 0.2 | 3000 ± 400 | ~500 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol) in a 1:4 drug-to-polymer ratio.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under vacuum until a dry film is formed.
-
Drying: Place the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution properties, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Housing and Acclimatization: House the animals in standard conditions with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 2 mg/kg in saline) via the tail vein to determine the absolute bioavailability.
-
Group 2: Oral administration of the reference this compound suspension (e.g., 10 mg/kg in 0.5% methylcellulose).
-
Group 3: Oral administration of the test formulation (e.g., solid dispersion, nanoparticles, or SEDDS) at the same dose as the reference.
-
-
Administration: Administer the oral formulations via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound and northis compound using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Protocol for in vivo oral bioavailability assessment.
References
- 1. Bioavailability and saturation of the presystemic metabolism of oral this compound therapy initiated in three different dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loratadine oral bioavailability enhancement via solid dispersion loaded oro-dispersible films: Formulation, characterization and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of biopharmaceutics in the development of a clinical nanoparticle formulation of MK-0869: a Beagle dog model predicts improved bioavailability and diminished food effect on absorption in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of Oral Drug Absorption in Rats from In Vitro Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of beagle food taking patterns and protocol for food effects evaluation on bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic analysis of this compound and its active metabolite, northis compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Overcoming Lorcainide Resistance in Arrhythmia Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the Class Ic antiarrhythmic drug, lorcainide, in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Class I antiarrhythmic drug that primarily functions by blocking the fast sodium channels (Nav1.5), which are encoded by the SCN5A gene.[1] This blockade slows the rapid depolarization (Phase 0) of the cardiac action potential, thereby decreasing conduction velocity in cardiac tissue.[2] It is effective in suppressing arrhythmias caused by reentry phenomena and ectopic pacemaker activity.[3]
Q2: Does this compound have any active metabolites that could influence experimental results?
Yes, this compound is metabolized in the liver to an active metabolite called northis compound.[4] Northis compound exhibits similar antiarrhythmic activity to the parent compound but has a significantly longer elimination half-life (approximately 26-32 hours compared to this compound's 8-14 hours).[5][6] In long-term oral administration models, northis compound accumulates and can be the primary contributor to the observed antiarrhythmic effect.[5]
Q3: What are the known reasons for variability in this compound efficacy?
Significant inter-individual variation in the pharmacokinetics of this compound has been observed.[6] This can be attributed to differences in metabolism, leading to a wide range of plasma concentrations of both this compound and northis compound. Furthermore, genetic variations, particularly mutations in the SCN5A gene, can alter the binding affinity of Class Ic antiarrhythmics to the sodium channel, potentially leading to reduced efficacy.[7]
Q4: Can this compound exhibit proarrhythmic effects?
Yes, like other Class Ic antiarrhythmic agents, this compound has the potential to be proarrhythmic, meaning it can worsen existing arrhythmias or induce new ones.[8] This is often observed at toxic concentrations and can manifest as reentrant arrhythmias due to inhomogeneous conduction.[9]
Troubleshooting Guides
Issue 1: No observable effect of this compound on arrhythmia induction or action potential parameters.
| Possible Cause | Troubleshooting Steps |
| Sub-therapeutic drug concentration | 1. Verify the concentration of this compound being used. Effective plasma concentrations in clinical studies range from 40 to 200 ng/mL for this compound and 80 to 300 ng/mL for northis compound.[6] 2. Account for the contribution of the active metabolite, northis compound, especially in long-term experiments.[5] 3. Consider performing a dose-response curve to determine the optimal concentration for your specific model. |
| Pharmacokinetic issues | 1. If using an in vivo model, assess the plasma concentrations of both this compound and northis compound to ensure adequate drug exposure.[4] 2. Be aware of the significant inter-subject variability in this compound metabolism.[6] |
| Model-specific resistance | 1. Consider the genetic background of your model. Mutations in the SCN5A gene can confer resistance to Class Ic antiarrhythmics.[7] 2. Investigate if your model exhibits upregulation of other ion channels (e.g., calcium or potassium channels) that might compensate for the sodium channel blockade. |
| Experimental conditions | 1. Ensure the stability of your this compound solution. Prepare fresh solutions for each experiment. 2. For in vitro preparations, confirm adequate tissue perfusion and oxygenation. |
Issue 2: this compound exacerbates the arrhythmia.
| Possible Cause | Troubleshooting Steps |
| Proarrhythmic effect | 1. Reduce the concentration of this compound. Toxic concentrations are more likely to induce proarrhythmia.[9] 2. Carefully monitor for changes in conduction and repolarization that could indicate a proarrhythmic substrate. 3. Consider the underlying arrhythmia mechanism in your model. This compound may not be effective for all types of arrhythmias. |
| Interaction with other factors | 1. Assess for any concurrent treatments or conditions in your model that might interact with this compound to produce a proarrhythmic effect. |
Quantitative Data Summary
| Parameter | This compound | Northis compound | Reference |
| Elimination Half-life | 8.9 ± 2.3 hours | 26.5 ± 7.2 hours | [6] |
| Therapeutic Plasma Concentration | 40 - 200 ng/mL | 80 - 300 ng/mL | [6] |
| Effect on Action Potential | Decreases the rate of rise (Vmax) of the transmembrane action potential.[2] | Similar to this compound.[5] | [2][5] |
Key Experimental Protocols
In Vitro Assessment of this compound Efficacy using Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the fast sodium current (INa) in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from the animal model of interest (e.g., adult rat or guinea pig).
-
Recording Configuration: Use the whole-cell patch-clamp technique.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold the membrane potential at a level where sodium channels are in a rested state (e.g., -120 mV).
-
Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit INa.
-
-
This compound Application: After obtaining a stable baseline recording of INa, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak INa amplitude before and after this compound application to quantify the degree of channel block.
In Vivo Assessment of this compound Efficacy in a Post-Infarction Arrhythmia Model
Objective: To evaluate the ability of this compound to suppress ventricular arrhythmias in a canine model of myocardial infarction.
Methodology:
-
Animal Model: Induce myocardial infarction in adult mongrel dogs via coronary artery ligation.
-
Arrhythmia Induction: After a recovery period, arrhythmias can be induced by programmed electrical stimulation or may occur spontaneously.
-
This compound Administration: Administer this compound intravenously or orally at a predetermined dose.
-
Monitoring: Continuously record the electrocardiogram (ECG) to monitor for the incidence and duration of ventricular arrhythmias.
-
Data Analysis: Compare the frequency and complexity of ventricular arrhythmias before and after this compound administration.
Visualizations
Caption: Mechanism of action of this compound on the cardiac sodium channel.
Caption: Potential pathways leading to this compound resistance in experimental models.
Caption: A general workflow for assessing this compound efficacy in arrhythmia models.
References
- 1. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound therapy for symptomatic premature ventricular complexes: efficacy, pharmacokinetics and evidence for northis compound antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of the initiation of antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel SCN5A Mutation Associated with Drug Induced Brugada Type ECG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with intersubject variability in lorcainide pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lorcainide pharmacokinetic studies. Given the well-documented high intersubject variability of this compound, this guide aims to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant intersubject variability in our this compound pharmacokinetic study. What are the primary reasons for this?
High intersubject variability is a known characteristic of this compound pharmacokinetics. The main contributing factors are:
-
Active Metabolite (Northis compound): this compound is metabolized in the liver to an active metabolite, northis compound.[1] Northis compound has a much longer half-life (approximately 26.5 hours) than the parent drug (around 8.9 hours) and accumulates to steady-state concentrations that can be nearly twice those of this compound.[1][2] The variable rate of metabolism to and elimination of this active metabolite is a major source of inter-individual differences in both therapeutic and adverse effects.
-
Non-Linear Pharmacokinetics: this compound exhibits non-linear, dose-dependent bioavailability due to saturable first-pass hepatic metabolism.[3] This means that as the dose increases, the fraction of the drug that reaches systemic circulation increases disproportionately, leading to unpredictable plasma concentrations between individuals.[3]
-
Genetic Polymorphisms: While specific data for this compound is limited, genetic polymorphisms in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family (e.g., CYP2D6), are known to cause significant pharmacokinetic variability for other antiarrhythmic drugs like flecainide.[4][5] It is plausible that similar genetic variations contribute to the observed variability in this compound metabolism.
Q2: How can we minimize and manage intersubject variability in our experimental design?
While eliminating intersubject variability is not possible, it can be managed through careful study design and data analysis:
-
Crossover Study Design: Employ a crossover study design where each subject serves as their own control. This design helps to differentiate between-subject and within-subject variability.
-
Genotyping: Consider incorporating pharmacogenetic testing to identify known polymorphisms in drug-metabolizing enzymes that may influence this compound metabolism. This can help in subject stratification and data interpretation.
-
Therapeutic Drug Monitoring (TDM): Implement a robust TDM strategy to monitor the plasma concentrations of both this compound and northis compound.[6][7] This is crucial for dose adjustments and for understanding the relationship between plasma concentrations and clinical outcomes.
-
Strict Subject Selection Criteria: Define and adhere to strict inclusion and exclusion criteria for study participants to minimize variability due to factors like age, renal/hepatic function, and concomitant medications.
Q3: What are the recommended bioanalytical methods for quantifying this compound and northis compound in plasma?
High-performance liquid chromatography (HPLC) with UV or fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods. LC-MS/MS is generally preferred for its high sensitivity and specificity.
Troubleshooting Guides
Problem: High variability in plasma concentration data points for the same subject at the same time point.
| Potential Cause | Troubleshooting Step |
| Analytical Method Imprecision | Review the validation data for your bioanalytical method. Ensure that the precision (%CV) is within acceptable limits (typically <15%). Re-validate the method if necessary. |
| Sample Collection and Handling Issues | Standardize and document all procedures for blood collection, processing, and storage. Ensure consistent timing of sample collection relative to drug administration. |
| Inconsistent Food or Fluid Intake | Control for diet and fluid intake, as these can affect drug absorption and metabolism. |
Problem: Poor correlation between this compound dose and plasma concentration.
| Potential Cause | Troubleshooting Step |
| Non-Linear Pharmacokinetics | This is an inherent property of this compound.[3] Ensure your pharmacokinetic modeling accounts for non-linear absorption and/or elimination. |
| Drug-Drug Interactions | Review all concomitant medications for potential interactions that could affect this compound metabolism. |
| Patient Non-Adherence | In a clinical setting, non-adherence to the dosing regimen can lead to unexpected plasma concentrations. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Patient Populations
| Parameter | Healthy Volunteers | Patients with Ventricular Premature Beats (VPB) | Reference |
| Elimination Half-life (t½β) | 5.1 ± 0.6 h | 7.6 ± 2.2 h | [3] |
| Apparent Volume of Distribution (Vdβ) | 8.6 ± 2.4 L/kg | 10.7 ± 4.2 L/kg | [3] |
| Plasma Protein Binding | 85.0 ± 5.0% | 83.3 ± 2.9% | [3] |
Table 2: Pharmacokinetic Parameters of this compound and Northis compound after Oral Administration
| Parameter | This compound | Northis compound | Reference |
| Half-life | 8.9 ± 2.3 h | 26.5 ± 7.2 h | [1] |
| Time to Steady State | ~4.5 days | 7 to 10 days | [1] |
| Therapeutic Plasma Concentration | 40 to 200 ng/mL | 80 to 300 ng/mL | [1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis (General Protocol)
This is a general protocol for liquid-liquid extraction that can be adapted and optimized for this compound and northis compound analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (a structurally similar compound not present in the sample) to each tube and vortex briefly.
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to each tube and vortex.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for a Similar Antiarrhythmic Drug (Illustrative)
The following is an illustrative HPLC-UV method for another Class I antiarrhythmic drug and can be used as a starting point for developing a method for this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
-
Mandatory Visualization
Caption: Factors contributing to and strategies for managing intersubject variability in this compound pharmacokinetics.
Caption: A general experimental workflow for the bioanalysis of this compound from plasma samples.
References
- 1. Pharmacodynamics of the initiation of antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of genetic polymorphism on the metabolism and disposition of encainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in man: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetics of this compound, a new antiarrhythmic drug, in patients with cardiac rhythm disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic implications of this compound therapy in patients with normal and depressed cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for consistent lorcainide electrophysiology results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing lorcainide in electrophysiology experiments. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue: Inconsistent Sodium Channel Blockade
-
Question: My measured IC50 value for this compound's block of sodium channels varies significantly between experiments. What are the potential causes?
Answer: Variability in IC50 values for this compound can stem from several factors:
-
Use-Dependent Block: this compound is a use-dependent sodium channel blocker, meaning its potency increases with the frequency of channel activation.[1][2][3] Ensure your voltage protocol and stimulation frequency are identical across all experiments.
-
Holding Potential: The resting membrane potential can influence the availability of sodium channels for binding. A more depolarized holding potential will lead to a higher proportion of inactivated channels, to which this compound may have a different affinity.[1][4]
-
Drug Solution Stability: Prepare fresh stock solutions of this compound for each experiment. This compound hydrochloride is soluble in water, DMSO, and ethanol.[5] Ensure complete dissolution and consistent final concentrations.
-
Cell Health: Only use healthy cells with stable baseline electrophysiological properties. Changes in cell health can alter channel expression and function.
-
Issue: Difficulty Achieving a Stable Gigaseal
-
Question: I am having trouble forming a stable giga-ohm seal when perfusing my cells with a this compound-containing solution. What can I do?
Answer: Achieving a stable gigaseal is critical for high-quality patch-clamp recordings.[6][7] If you are experiencing issues with this compound:
-
Optimize Pipette Properties: Use pipettes with a resistance of 3-7 MΩ. Fire-polishing the pipette tip can create a smoother surface for a better seal.[6][8]
-
Solution Osmolarity: Ensure the osmolarity of your internal (pipette) solution is slightly lower (by 10-20 mOsm) than your external (bath) solution.[6][9]
-
Gentle Suction: After approaching the cell and observing a dimple, release the positive pressure and apply gentle, brief suction to facilitate seal formation.[6][7]
-
Lidocaine as a Proxy: Like lidocaine, another local anesthetic, this compound might interact with the lipid bilayer, affecting membrane fluidity.[6] If problems persist, consider applying this compound after the whole-cell configuration is established.
-
Issue: High Baseline Noise in Recordings
-
Question: My recordings become noisy after applying this compound. How can I reduce the noise?
Answer: Increased noise can obscure the signal of interest. To mitigate this:
-
Verify Seal Resistance: A drop in seal resistance is a common cause of increased noise. Continuously monitor the seal throughout the experiment.[6]
-
Grounding: Ensure all components of your rig are properly grounded to a common ground point to minimize electrical interference.
-
Solution Filtration: Filter all solutions, especially the internal pipette solution, through a 0.22 µm filter to remove any particulate matter that could interfere with the seal or channel function.[8]
-
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound?
Answer: this compound is a Class I antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels.[5][10][11] This blockade is state-dependent, meaning this compound binds with different affinities to the resting, open, and inactivated states of the sodium channel.[1] This results in a use-dependent block, where the inhibitory effect is more pronounced at higher stimulation frequencies.[3][4]
-
Question: Does this compound have effects on other ion channels, such as hERG potassium channels?
Answer: While the primary target of this compound is the sodium channel, like other Class I antiarrhythmics, it may have off-target effects. For instance, the Class Ic antiarrhythmic flecainide has been shown to inhibit hERG potassium channels, which can lead to QT interval prolongation.[12][13] It is crucial to assess the effects of this compound on hERG channels as part of a comprehensive safety evaluation.[14]
-
Question: What are the expected electrophysiological effects of this compound on cardiac action potentials?
Answer: As a sodium channel blocker, this compound decreases the rate of rise of the transmembrane action potential (Vmax) and slows conduction velocity.[1][10] It can also prolong the PR, QRS, and HV intervals on an electrocardiogram.[15][16][17][18] The effects on the refractory period can be variable.[10][15]
-
Question: How should I prepare this compound solutions for my experiments?
Answer: this compound hydrochloride is soluble in water, DMSO, and ethanol up to 20 mg/ml.[5] It is recommended to prepare a concentrated stock solution and then dilute it to the final desired concentration in your external recording solution on the day of the experiment to ensure its stability and potency.
Experimental Protocols
Protocol 1: Assessment of Tonic Block of Sodium Channels
-
Cell Preparation: Culture cells expressing the desired sodium channel subtype (e.g., Nav1.5) on glass coverslips.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Measure the peak inward current at each concentration.
-
-
Data Analysis:
-
Normalize the peak current in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value for tonic block.
-
Protocol 2: Assessment of Use-Dependent Block of Sodium Channels
-
Cell Preparation and Setup: Follow steps 1-3 from Protocol 1.
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1 Hz or 5 Hz).
-
Record the peak current for each pulse in the train in the absence of the drug.
-
Perfuse the chamber with the desired concentration of this compound and repeat the pulse train.
-
-
Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Compare the rate and extent of current decline during the pulse train in the presence and absence of this compound to quantify use-dependent block.
-
Quantitative Data Summary
| Parameter | Ion Channel | Preparation | Value | Reference |
| Electrophysiological Effects | ||||
| PR Interval | Anesthetized Dogs | Concentration-dependent prolongation | [16] | |
| QRS Duration | Anesthetized Dogs | Concentration-dependent prolongation | [16] | |
| AH Interval | Anesthetized Dogs | Concentration-dependent prolongation | [16] | |
| HV Interval | Anesthetized Dogs | Concentration-dependent prolongation | [16] | |
| Atrial Effective Refractory Period | Anesthetized Dogs | Concentration-dependent prolongation | [16] | |
| Ventricular Effective Refractory Period | Anesthetized Dogs | Concentration-dependent prolongation | [16] | |
| Inhibitory Potency (Proxy Data) | ||||
| IC50 (Flecainide) | hERG | HEK293 Cells | 1.49 µM | [13] |
| IC50 (Lidocaine) | Na+/K+ ATPase | Guinea Pig Cardiac Tissue | 34 µM | [5] |
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's state-dependent block of sodium channels.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. Khan Academy [khanacademy.org]
- 3. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. reddit.com [reddit.com]
- 10. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Intracardiac electrophysiological effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Electrophysiologic effects of this compound (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological effects of this compound, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating CNS side effects of lorcainide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Central Nervous System (CNS) side effects during animal studies with lorcainide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class Ic antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of fast sodium channels, which impairs fast sodium conductance in cardiac tissue.[3] This action helps to suppress reentry phenomena and ectopic pacemaker activity, particularly in the ventricles.[3]
Q2: What are the known CNS side effects of this compound observed in preclinical and clinical studies?
At high doses, this compound can cause CNS side effects. In animal studies, these have been noted as salivation, tremors, and vomiting.[4] In humans, the most frequently reported side effect is disturbed sleep, particularly at the beginning of oral treatment.[1] These side effects are generally considered dose-dependent.[3]
Q3: Are there established protocols to specifically mitigate this compound-induced CNS side effects in animal models?
Currently, there is a lack of published research specifically detailing strategies to mitigate the CNS side effects of this compound in animal models. The existing literature primarily focuses on its antiarrhythmic efficacy and general toxicity profile.[3][4][5] Therefore, the following troubleshooting guide is based on general principles for managing CNS side effects of sodium channel blockers.[6][7]
Q4: How do the CNS side effects of this compound relate to its mechanism of action?
As a sodium channel blocker, this compound is not selective for cardiac tissue and can also affect voltage-gated sodium channels in the central nervous system.[6] Over-inhibition of these channels in the brain can lead to neuronal dysfunction, manifesting as tremors, seizures, or other neurological signs.[6][8]
Troubleshooting Guide: Managing CNS Side Effects in this compound Animal Studies
Issue 1: Animals are exhibiting tremors or seizures after this compound administration.
This is a common sign of CNS toxicity for sodium channel blockers.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose of this compound. CNS side effects are often dose-dependent.[3] A dose-response study is crucial to identify the therapeutic window for antiarrhythmic effects versus the onset of CNS toxicity.
-
Route and Rate of Administration: Consider altering the route or slowing the rate of administration. A bolus intravenous injection can lead to high peak plasma concentrations that cross the blood-brain barrier rapidly. A slower infusion or a different route (e.g., subcutaneous, oral) may provide more stable plasma levels and reduce CNS exposure.
-
Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound and its active metabolite, northis compound, to correlate with the observed side effects.[1] This can help determine if the parent drug or metabolite is primarily responsible for the neurotoxicity.
-
Co-administration with a CNS Depressant (with caution): In some clinical cases of this compound-induced sleep disturbances, benzodiazepines have been used.[1] For animal research, co-administration of a low dose of a benzodiazepine or other CNS depressant could be explored to manage hyperexcitability. However, this introduces a confounding variable and should be carefully justified and controlled for.
Issue 2: How to differentiate between CNS side effects and other systemic toxicity.
It's important to have a clear picture of the animal's overall health.
Troubleshooting Steps:
-
Comprehensive Behavioral Assessment: Implement a standardized behavioral scoring system to systematically quantify the severity and progression of CNS side effects. This could include measures of motor coordination (e.g., rotarod test), seizure severity (e.g., Racine scale), and general activity levels.
-
Cardiovascular Monitoring: Simultaneously monitor cardiovascular parameters (ECG, blood pressure) to correlate CNS events with any potential cardiotoxicity. This compound is known to cause QRS widening, which is correlated with plasma levels.[3]
-
Histopathology: At the end of the study, perform a histopathological examination of the brain to look for any signs of neuronal damage, particularly in regions susceptible to excitotoxicity.
Data Presentation
Table 1: Summary of this compound CNS Side Effects in Animal Models
| Side Effect | Animal Model(s) | Typical Dose Range | Reference(s) |
| Salivation, Tremor, Vomiting | Dogs | High doses (specifics not detailed in reference) | [4] |
| Disturbed Sleep | Humans (clinical observation, implies potential for similar effects in higher-order animal models) | Initiation of oral treatment | [1] |
Table 2: General Mitigation Strategies for Sodium Channel Blocker CNS Toxicity
| Strategy | Rationale | Key Considerations |
| Dose Titration | Reduce peak drug concentration in the CNS. | May impact therapeutic efficacy; requires careful dose-response studies. |
| Slower Infusion Rate | Avoid rapid spikes in plasma concentration. | May alter the onset of the desired therapeutic effect. |
| Alternative Administration Route | Change the pharmacokinetic profile to reduce CNS penetration. | Bioavailability and metabolism may differ significantly between routes. |
| Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling | Correlate drug concentrations with side effects to define a toxicity threshold. | Requires serial blood and potentially tissue sampling. |
Experimental Protocols
Protocol 1: Dose-Response Study for CNS Side Effects
-
Animal Model: Select a relevant animal model (e.g., rat, dog).
-
Group Allocation: Assign animals to several groups, including a vehicle control group and at least 3-4 escalating dose groups of this compound.
-
Administration: Administer this compound via the intended experimental route (e.g., intravenous infusion over 15 minutes).
-
Behavioral Observation: Continuously observe animals for a set period post-administration (e.g., 4 hours) for the onset of predefined CNS side effects (e.g., tremors, ataxia, seizures). Score the severity of these effects at regular intervals.
-
Data Analysis: Determine the dose at which 50% of the animals exhibit a specific side effect (TD50 - toxic dose 50). This can then be compared to the effective dose 50 (ED50) for the desired antiarrhythmic effect to calculate a therapeutic index.
Visualizations
Caption: Workflow for characterizing and troubleshooting CNS side effects in this compound animal studies.
References
- 1. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial clinical experience of this compound (Ro 13-1042), a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lorcainide and Flecainide on Cardiac Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological effects of two Class Ic antiarrhythmic drugs, lorcainide and flecainide, on cardiac conduction. Both agents are potent sodium channel blockers, primarily utilized in the management of cardiac arrhythmias. This document synthesizes data from various electrophysiological studies to offer a quantitative and qualitative comparison of their impact on key cardiac conduction intervals, outlines the experimental protocols employed in these studies, and visually represents their mechanism of action.
Electrophysiological Effects on Cardiac Conduction: A Quantitative Comparison
This compound and flecainide, as Class Ic antiarrhythmic agents, exert their primary effect by markedly slowing the upstroke of the cardiac action potential through the blockade of fast sodium channels. This action leads to a depression of conduction velocity in the atria, ventricles, and His-Purkinje system. The following table summarizes the quantitative effects of intravenous this compound and flecainide on critical cardiac conduction parameters as documented in various clinical electrophysiology studies.
| Parameter | This compound | Flecainide |
| PR Interval | Prolonged[1] | Prolonged by 17-29%[2] |
| QRS Duration | Significantly prolonged[3][4] | Prolonged by 11-27%[2] |
| HV Interval | Increased by an average of 11 ms[3] | Prolonged |
| QT Interval | Significantly prolonged[3] | Prolonged by 4-11% (primarily due to QRS widening)[2] |
| Atrial Refractory Period | Increased[3] | Slightly prolonged |
| AV Nodal Conduction | Unaffected[3] | Less pronounced effect compared to His-Purkinje system |
Mechanism of Action: Sodium Channel Blockade
Both this compound and flecainide are classified as Class Ic antiarrhythmics. Their primary mechanism of action involves a potent, state-dependent blockade of the fast inward sodium channels (Nav1.5) in cardiac myocytes. This blockade is characterized by slow association and dissociation kinetics, leading to a marked depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, especially at higher heart rates (a property known as use-dependence). This reduction in Vmax slows conduction velocity throughout the heart, which is reflected in the prolongation of the PR interval and QRS duration on the surface electrocardiogram.
Experimental Protocols
The data presented in this guide are derived from human electrophysiology studies. The following provides a general overview of the methodologies employed in these investigations.
Subject Population: Studies typically enrolled adult patients with and without structural heart disease who were undergoing electrophysiological testing for the evaluation of arrhythmias. Patients with various types of arrhythmias, including ventricular and supraventricular tachycardias, were often included.
Drug Administration:
-
This compound: In the cited studies, this compound was administered intravenously. A common protocol involved a slow intravenous injection of 1.5 mg/kg followed by a continuous infusion of 0.02 mg/kg/min[3]. Another study utilized intravenous doses of 1.25 or 2.5 mg/kg over 2 or 4 minutes.
-
Flecainide: Intravenous administration was also the standard in the acute electrophysiological studies for flecainide. Dosages and infusion rates varied across studies.
Electrophysiological Study: Standard intracardiac electrophysiological study techniques were used. Catheters were positioned in the high right atrium, His bundle region, and right ventricular apex to record intracardiac electrograms and for programmed electrical stimulation.
Measurements: Baseline cardiac conduction intervals (PR, QRS, HV) and refractory periods were measured. Following drug administration, these measurements were repeated to assess the drug's effects. His bundle recordings were crucial for differentiating the drug's impact on AV nodal (AH interval) and intraventricular (HV interval) conduction.
Comparative Discussion
Both this compound and flecainide demonstrate the characteristic electrophysiological profile of Class Ic antiarrhythmic agents, with a pronounced effect on intraventricular conduction.
PR Interval Prolongation: Both drugs prolong the PR interval, indicating a slowing of conduction from the atria to the ventricles. For flecainide, this prolongation is reported to be in the range of 17-29%[2].
Atrial Effects: this compound has been shown to increase the refractory period of the atria[3]. Flecainide also has a slight prolonging effect on the atrial refractory period.
AV Nodal Effects: Interestingly, one study reported that this compound did not affect AV nodal conduction[3]. Flecainide's effect on the AV node is generally considered less pronounced than its impact on the His-Purkinje system.
References
- 1. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Electrophysiologic effects of this compound (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of this compound, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological characteristics of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lorcainide and Procainamide for the Suppression of Ventricular Arrhythmias
In the landscape of antiarrhythmic therapeutics, both lorcainide and procainamide have been utilized for the management of ventricular arrhythmias. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct, head-to-head large-scale clinical trials are limited, this analysis synthesizes findings from various studies to offer a comprehensive overview.
Mechanism of Action
This compound is a Class Ic antiarrhythmic drug that primarily acts by blocking the fast sodium channels in cardiac cells.[1] This action decreases the rate of depolarization of the cardiac action potential, thereby slowing conduction.[2] It has been shown to be effective in suppressing reentry phenomena and ectopic pacemaker activity, particularly in the ventricles.[1]
Procainamide , a Class Ia antiarrhythmic agent, also blocks fast sodium channels but additionally prolongs the action potential duration, likely through potassium channel blockade.[3][4][5] This dual action results in slowed conduction velocity and an increased refractory period in myocardial tissue.[6]
Efficacy in Suppressing Ventricular Arrhythmias
The available data on the efficacy of this compound and procainamide in suppressing ventricular arrhythmias is summarized below. It is important to note that these findings are from separate studies and not from direct comparative trials unless specified.
This compound Efficacy Data
| Study Population | Intervention | Efficacy Endpoint | Results |
| 20 ambulatory postmyocardial infarction patients with ventricular ectopic beats[7] | Long-term oral this compound | >70% reduction in ventricular ectopic beats | 17 out of 20 patients (85%) achieved this endpoint[7] |
| 20 ambulatory postmyocardial infarction patients with ventricular ectopic beats[7] | Long-term oral this compound | >90% reduction in ventricular ectopic beats | 11 out of 20 patients (55%) achieved this endpoint[7] |
| 76 patients with recurrent ventricular tachycardia or fibrillation refractory to other drugs[8] | This compound 200-400 mg daily for 72-96 hours | Suppression of ventricular ectopic activity | Effective in 21 of 56 patients (38%) evaluated by ambulatory monitoring and exercise testing[8] |
| 76 patients with recurrent ventricular tachycardia or fibrillation refractory to other drugs[8] | This compound 200-400 mg daily for 72-96 hours | Non-inducibility of ventricular tachycardia | Effective in 6 of 15 patients (40%) who underwent invasive electrophysiologic testing[8] |
| 11 patients with recurrent, inducible ventricular tachycardia[9] | Intravenous this compound (2 mg/kg) | Non-inducibility of ventricular tachycardia | VT was no longer inducible in 3 of 11 patients (27%)[9] |
Procainamide Efficacy Data
| Study Population | Intervention | Efficacy Endpoint | Results |
| 29 patients with inducible sustained monomorphic ventricular tachycardia[10] | Intravenous procainamide (15 mg/kg) | Suppression of VT induction | 7 out of 29 patients (24%) responded (VT no longer inducible)[10] |
| 11 patients with recurrent ventricular tachycardia[11] | Intravenous procainamide (1 gm) | Suppression of sustained VT induction | 1 out of 7 patients (14%) with inducible sustained VT responded[11] |
| 62 patients with hemodynamically stable, wide-QRS tachycardia (PROCAMIO study)[12][13] | Intravenous procainamide (10 mg/kg over 20 min) | Tachycardia termination within 40 minutes | 67% of patients in the procainamide group achieved termination[12][13] |
Comparative Efficacy Insights
A direct comparison study between this compound and quinidine (another Class Ia antiarrhythmic similar to procainamide) in 13 patients with ventricular ectopy found this compound to be more effective. The mean reduction in total ventricular premature beats (VPBs) was 68% with this compound compared to 16% with quinidine.[14] Furthermore, 8 of 13 subjects taking this compound had a significant reduction in VPBs, compared to only 3 of 13 taking quinidine.[14]
A meta-analysis of antiarrhythmic drugs for the suppression of ventricular ectopic depolarizations suggested that Class Ic drugs (the class of this compound) were generally more effective than Class Ia drugs.[15] However, this analysis noted that this compound and moricizine were exceptions to this trend, implying their efficacy might be more comparable to Class Ia agents.[15]
Experimental Protocols
This compound Study Protocol Example
In a study involving 76 patients with refractory ventricular tachyarrhythmia, this compound was administered at a dose of 200 to 400 mg daily for 72 to 96 hours.[8] Efficacy was evaluated through two primary methods:
-
Non-invasive monitoring: 60 patients underwent ambulatory monitoring and exercise stress testing to assess the suppression of ventricular ectopic activity.[8]
-
Invasive electrophysiologic testing: 16 patients with infrequent ventricular ectopic activity during control periods underwent invasive testing to determine if ventricular tachycardia could still be induced.[8]
Procainamide Study Protocol Example
In the PROCAMIO study, 62 patients with hemodynamically stable, wide QRS complex monomorphic tachycardia were randomized to receive either intravenous procainamide or amiodarone.[12] The procainamide group received a single dose of 10 mg/kg administered over 20 minutes.[12][16] The primary efficacy endpoint was the termination of the tachycardia within 40 minutes of the infusion's start.[16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these antiarrhythmic drugs and a typical experimental workflow for assessing their efficacy.
Caption: Mechanism of Action of Procainamide vs. This compound.
Caption: Generalized Experimental Workflow for a Comparative Antiarrhythmic Drug Trial.
Adverse Effects
This compound: The most frequently reported side effect is disturbed sleep or insomnia, which can occur in a majority of patients at the beginning of oral treatment but often subsides over time or with the use of a benzodiazepine.[17] Other potential side effects include gastrointestinal symptoms.[8] Aggravation of arrhythmia has also been reported.[8]
Procainamide: Procainamide has a notable side effect profile that has limited its long-term use.[3] A significant concern is the potential for drug-induced lupus erythematosus.[18] Other adverse effects can include hypotension, bradycardia, and atrioventricular block.[3] Proarrhythmic effects, such as torsades de pointes, are a risk, particularly with QT interval prolongation.[6][19]
Conclusion
Both this compound and procainamide demonstrate efficacy in suppressing ventricular arrhythmias. The available, albeit limited, comparative data and meta-analyses suggest that Class Ic agents like this compound may offer greater suppression of ventricular ectopy than Class Ia agents. However, individual patient responses can vary significantly. This compound's primary limiting side effect appears to be insomnia, while procainamide carries the risk of more severe adverse effects, including drug-induced lupus and proarrhythmia. The choice between these agents would depend on the specific clinical scenario, the type of ventricular arrhythmia being treated, and the individual patient's tolerance and risk profile. Further direct comparative studies would be beneficial to more definitively establish their relative efficacy and safety.
References
- 1. This compound (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 6. Procainamide - Wikipedia [en.wikipedia.org]
- 7. This compound -- an anti-arrhythmic agent for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in patients with refractory ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical-electrophysiological study of the effect of this compound on induction of ventricular tachycardia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of procainamide on ventricular tachycardia: relation to prolongation of refractoriness and slowing of conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of procainamide on induced ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 13. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of this compound and quinidine in the treatment of ventricular ectopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of antiarrhythmic drugs for the suppression of ventricular ectopic depolarizations: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thennt.com [thennt.com]
- 17. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
A Comparative Guide to Lorcainide's Binding Affinity for Sodium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of lorcainide's interaction with voltage-gated sodium channels, key targets in the management of cardiac arrhythmias. While quantitative data on this compound's binding affinity to specific sodium channel subtypes is not extensively detailed in publicly available literature, this document synthesizes its known electrophysiological effects and compares them with other well-characterized Class I antiarrhythmic drugs. The guide includes detailed experimental protocols for assessing sodium channel binding and visual diagrams to elucidate key mechanisms and workflows.
This compound: A Class Ic Antiarrhythmic Agent
This compound is a potent antiarrhythmic drug classified under the Vaughan Williams Class Ic.[1] Like other drugs in this class, its primary mechanism of action is the blockade of fast sodium channels (Nav) responsible for the rapid depolarization (phase 0) of the cardiac action potential.[2][3] This blockade leads to a decrease in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[4]
The therapeutic efficacy of Class I antiarrhythmics is rooted in their state-dependent binding to sodium channels. These channels exist in three main conformational states: resting (closed), open (activated), and inactivated.[2] Class I drugs, including this compound, exhibit a higher affinity for the open and inactivated states than for the resting state.[2] This "use-dependent" or "frequency-dependent" block means that the inhibitory effect is more pronounced at higher heart rates, a characteristic that is particularly beneficial for suppressing tachyarrhythmias.[5]
Comparative Analysis of Binding Affinities
| Drug | Class | IC50 (µM) on Nav1.5 | Cell Line | Holding Potential (mV) |
| This compound | Ic | Not explicitly reported | - | - |
| Flecainide | Ic | 5.5 ± 0.8 | HEK293 | -95 |
| Flecainide | Ic | 7.4 (use-dependent) | Xenopus oocytes | Not Specified |
| Flecainide | Ic | 345 (tonic/resting) | Xenopus oocytes | Negative |
| Mexiletine | Ib | 47.0 ± 5.4 | HEK293 | -95 |
| Quinidine | Ia | 28.9 ± 2.2 | HEK293 | -95 |
Data compiled from multiple sources.[6][7]
It is important to note that this compound has been shown to inhibit the Na+/K+ ATPase enzyme with an IC50 of 34 μM.[8][9] However, its primary antiarrhythmic effects are attributed to its sodium channel blocking activity.
Experimental Protocols
The determination of a compound's binding affinity to sodium channels can be achieved through various experimental techniques, primarily electrophysiological recordings and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This is the gold-standard method for characterizing the functional inhibition of ion channels.
Objective: To determine the concentration of a compound that inhibits 50% of the sodium current (IC50).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired human sodium channel subtype (e.g., hNav1.5) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Cells are perfused with an external solution containing physiological ion concentrations. The internal (pipette) solution contains a high concentration of fluoride or cesium to block potassium channels, thus isolating the sodium currents.
-
-
Voltage-Clamp Protocol:
-
To assess state-dependent inhibition, specific voltage protocols are applied.
-
Resting/Tonic Block: The cell membrane is held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Short depolarizing pulses (e.g., to -20 mV) are applied to elicit a peak sodium current. The drug is then perfused at increasing concentrations to determine the IC50 for the resting state.
-
Use-Dependent/Phasic Block: To measure the affinity for the open and inactivated states, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. The progressive reduction in current amplitude with each pulse indicates use-dependent block. The IC50 is determined from the steady-state block achieved during the pulse train.
-
-
Data Analysis:
-
The peak sodium current amplitude is measured in the absence (control) and presence of various concentrations of the test compound.
-
The data is normalized to the control current and plotted against the drug concentration.
-
A concentration-response curve is fitted to the data using a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Radioligand Binding Assay
This method provides a direct measure of the binding of a radiolabeled ligand to its receptor.
Objective: To determine the affinity (Ki) of a test compound for a specific sodium channel subtype.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target sodium channel are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
The prepared membranes are incubated with a specific radioligand (e.g., [³H]batrachotoxinin-A 20-α-benzoate) that binds to a known site on the sodium channel.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing Mechanisms and Workflows
To better understand the underlying principles of this compound's action and the experimental procedures used for its characterization, the following diagrams are provided.
Caption: State-dependent binding of this compound to sodium channels.
References
- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. youtube.com [youtube.com]
- 4. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. amsbio.com [amsbio.com]
Lorcainide's Interaction with Cardiac Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcainide is a Class Ic antiarrhythmic agent primarily known for its potent blockade of voltage-gated sodium channels.[1][2][3] Its therapeutic efficacy in managing cardiac arrhythmias stems from its ability to modulate the cardiac action potential. However, a comprehensive understanding of its cross-reactivity with other cardiac ion channels is crucial for a complete safety and efficacy profile. This guide provides a comparative analysis of this compound's effects on various cardiac ion channels, with supporting experimental data and methodologies. Due to the limited availability of specific IC50 values for this compound across all cardiac ion channel subtypes, data for flecainide, another Class Ic antiarrhythmic, is included for comparative purposes.
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and flecainide on key cardiac ion channels. These values are essential for understanding the potency and selectivity of these drugs.
| Drug | Ion Channel | IC50 (µM) | Cell Type / Preparation | Comments | Reference |
| This compound | Voltage-gated K+ (Kv) channels | 4.46 ± 0.15 | Rabbit coronary arterial smooth muscle cells | Inhibition was concentration and use-state dependent. | [4] |
| Na+/K+ ATPase | 34 | Guinea pig cardiac preparations | Acts at the ouabain binding site. | [3] | |
| Ca2+ channels | No effect | Isolated dog, cow, and guinea-pig cardiac preparations | Does not affect Ca2+ mediated electrical activity. | [5] | |
| Flecainide | Nav1.5 (fast sodium channel) | 5.5 ± 0.8 | HEK293 cells | State-dependent block. | [6] |
| Nav1.5 (fast sodium channel) | 7.4 | Xenopus oocytes | Potentiated by increased stimulation frequency. | [7] | |
| Nav1.5 (fast sodium channel) | 345 (low affinity) | Xenopus oocytes | At negative holding potential. | [7] | |
| hERG (Kv11.1) | 1.49 | HEK293 cells | - | ||
| Kv4.3 | 7.8 ± 1.1 | Chinese hamster ovary cells | - | [8] | |
| Kir2.1 | Increases current | - | Interacts with cysteine 311, decreasing polyamine-induced rectification. | [9] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of fast sodium channels in the cardiac myocytes.[1] This action decreases the rate of rise of the action potential (Phase 0), slows conduction velocity, and prolongs the refractory period in Purkinje and ventricular muscle preparations.[5] The effect on sodium channels is use-dependent, meaning the blockade is more pronounced at higher heart rates.
The interaction of this compound with voltage-gated potassium channels contributes to its antiarrhythmic effects by modulating the repolarization phase of the action potential.[4] The finding that this compound does not affect calcium-mediated electrical activity suggests a low potential for direct interference with calcium signaling pathways involved in cardiac muscle contraction.[5]
Experimental Protocols
The determination of ion channel cross-reactivity and IC50 values predominantly relies on the whole-cell patch-clamp technique. Below are generalized protocols based on standard methodologies used in the cited studies.
Whole-Cell Patch-Clamp Electrophysiology for Kv Channels
-
Cell Preparation: Single smooth muscle cells were isolated from the rabbit coronary artery.
-
Recording Solution: The external solution typically contained (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution contained (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 ATP-Mg, with the pH adjusted to 7.2.
-
Voltage-Clamp Protocol: To elicit Kv currents, cells were held at a holding potential of -80 mV. Depolarizing voltage steps were then applied in increments to various test potentials (e.g., from -60 mV to +60 mV) for a duration of 300-500 ms.
-
Data Analysis: The peak outward K+ current was measured at each test potential before and after the application of various concentrations of this compound. The percentage of current inhibition was calculated, and the data were fitted to a Hill equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.5 Channels (General Protocol)
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are commonly used.
-
Recording Solution: The external solution would typically contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4. The internal pipette solution would contain (in mM): 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2.
-
Voltage-Clamp Protocol:
-
Tonic Block: From a holding potential of -120 mV, a depolarizing pulse to -20 mV for 20-50 ms is applied to elicit peak sodium current.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 1-10 Hz) is applied to assess the effect of the drug on channels in different states.
-
-
Data Analysis: The peak inward Na+ current is measured before and after drug application at various concentrations. The percentage of inhibition is used to calculate the IC50 value. The degree of use-dependent block is determined by the progressive decrease in current amplitude during the pulse train.
Conclusion
This compound exhibits a primary and potent inhibitory effect on cardiac sodium channels, consistent with its classification as a Class Ic antiarrhythmic agent. Its cross-reactivity with voltage-gated potassium channels likely contributes to its overall electrophysiological profile. Notably, the absence of an effect on calcium-mediated electrical activity distinguishes it from other classes of antiarrhythmics and suggests a lower risk of certain proarrhythmic effects related to calcium dysregulation. Further studies providing specific IC50 values for this compound on a broader range of cardiac ion channel subtypes, particularly Nav1.5, would enable a more precise comparative analysis and enhance the understanding of its complete pharmacological profile.
References
- 1. This compound (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Inhibition of voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells by the class Ic antiarrhythmic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular acidosis modulates drug block of Kv4.3 currents by flecainide and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flecainide increases Kir2.1 currents by interacting with cysteine 311, decreasing the polyamine-induced rectification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Lorcainide and Norlorcainide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of the Class I antiarrhythmic drug lorcainide and its primary active metabolite, northis compound. The information presented is based on available experimental data to assist in understanding the distinct and overlapping properties of these two compounds.
Electrophysiological Profile: A Tale of Two Equipotent Compounds
This compound is a potent antiarrhythmic agent that exerts its effects by blocking fast sodium channels in cardiac myocytes.[1][2] Its major metabolite, northis compound, is not merely a byproduct of metabolism but a pharmacologically active compound that significantly contributes to the overall therapeutic and electrophysiological profile of the parent drug, particularly during chronic oral administration.[2]
Experimental evidence from in vivo canine models suggests that this compound and northis compound are approximately equieffective and equipotent in their electrophysiological actions.[3] Their effects are also considered to be additive, meaning the combined presence of both compounds results in a greater electrophysiological response.[3]
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key electrophysiological effects observed with the administration of this compound and northis compound. The data is primarily derived from a comparative study in anesthetized dogs, which demonstrated a concentration-dependent effect on several key parameters.[3]
| Electrophysiological Parameter | Effect of this compound | Effect of Northis compound | Potency Comparison |
| PR Interval | Concentration-dependent prolongation | Concentration-dependent prolongation | Approximately equipotent |
| QRS Duration | Concentration-dependent prolongation | Concentration-dependent prolongation | Approximately equipotent |
| AH Interval | Concentration-dependent prolongation | Concentration-dependent prolongation | Approximately equipotent |
| HV Interval | Concentration-dependent prolongation | Concentration-dependent prolongation | Approximately equipotent |
| Atrial Effective Refractory Period (AERP) | Concentration-dependent prolongation | Concentration-dependent prolongation | Approximately equipotent |
| Ventricular Effective Refractory Period (VERP) | Concentration-dependent prolongation | Concentration-dependent prolongation | Approximately equipotent |
| Atrioventricular (AV) Nodal Functional Refractory Period | Concentration-dependent prolongation | Concentration-dependent prolongation | Approximately equipotent |
Data based on a study in anesthetized dogs with plasma concentrations ranging from approximately 94 to 1345 ng/ml for this compound and 81 to 1344 ng/ml for northis compound.[3]
Mechanism of Action: Targeting the Cardiac Sodium Channel
As Class I antiarrhythmic agents, both this compound and northis compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and the speed of conduction through cardiac tissue.[5] These drugs typically exhibit a higher affinity for the open or inactivated states of the sodium channel, making their effects more pronounced in rapidly firing or depolarized tissues.[4]
Caption: Mechanism of action of this compound and northis compound.
Experimental Protocols
The following is a generalized description of the experimental protocols used to determine the electrophysiological effects of this compound and northis compound in canine models.
In Vivo Electrophysiology Study in Anesthetized Dogs
Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized, commonly with a combination of agents such as pentobarbital sodium.
-
The animals are intubated and ventilated to maintain normal blood gas levels.
-
Standard limb lead electrocardiograms (ECG) are continuously monitored.
Catheter Placement and Recordings:
-
Quadripolar or hexapolar electrode catheters are inserted via the femoral or jugular veins and advanced under fluoroscopic guidance to various intracardiac locations.[6]
-
Typical recording sites include the high right atrium, the region of the His bundle, and the right ventricular apex.[6]
-
Intracardiac electrograms are filtered and recorded to measure various conduction intervals (AH, HV) and refractory periods.[6]
Drug Administration:
-
This compound or northis compound is administered intravenously, often as a loading dose followed by a continuous infusion to achieve steady-state plasma concentrations.[3]
-
In comparative studies, the drugs are administered in a graded-dose manner to assess concentration-dependent effects.[3]
Electrophysiological Measurements:
-
Conduction Intervals: Baseline and post-drug intervals (PR, QRS, AH, HV) are measured from the surface ECG and intracardiac electrograms.[6]
-
Refractory Periods: The effective refractory periods of the atrium, ventricle, and AV node are determined using programmed electrical stimulation with extrastimuli delivered at progressively shorter coupling intervals.
The following diagram outlines a typical workflow for such an experiment.
References
- 1. Electrophysiological effects of this compound, a new antiarrhythmic drug. Observations in patients with and without pre-excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide: Lorcainide Versus Lidocaine for the Suppression of Ventricular Ectopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of lorcainide and lidocaine for the suppression of ventricular ectopy, also known as premature ventricular complexes (PVCs). The information presented is collated from a range of clinical studies to support research and drug development in the field of antiarrhythmic therapies.
At a Glance: Performance Comparison
| Metric | This compound | Lidocaine | Key Insights |
| Efficacy in PVC Suppression | High | Moderate to High | This compound generally demonstrates a higher percentage of PVC suppression in comparative studies.[1] |
| Suppression of Complex Arrhythmias | Effective | Effective | Both drugs are effective in suppressing complex forms of ventricular arrhythmias, such as couplets and runs of PVCs.[1][2] |
| Route of Administration | Oral and Intravenous | Intravenous | This compound's availability in an oral formulation offers a significant advantage for long-term management.[3][4] |
| Onset of Action | Rapid (IV) | Rapid (IV) | Both drugs exhibit a rapid onset of action when administered intravenously. |
| Metabolism and Half-life | Metabolized to an active metabolite (northis compound) with a long half-life. | Rapidly metabolized with a shorter half-life.[5] | The active metabolite of this compound contributes to its sustained antiarrhythmic effect.[5] |
| Primary Adverse Effects | Central Nervous System (e.g., insomnia, dizziness), gastrointestinal issues.[3][6] | Central Nervous System (e.g., dizziness, confusion, paresthesia), cardiovascular (e.g., hypotension).[7] | The side effect profiles of both drugs are primarily neurological. |
Quantitative Data on Efficacy
The following table summarizes the quantitative outcomes from key clinical trials comparing the efficacy of this compound and lidocaine in suppressing ventricular ectopy.
| Study | Drug | Dosage | Patient Population | Reduction in PVCs | Suppression of Complex Forms |
| Somberg et al. (1985) [1] | This compound | 2 mg/kg IV loading dose, then 8 mg/h infusion | 30 patients with frequent and complex ventricular arrhythmias | Median decrease of 93% | Couplets decreased by a median of 100%; Runs of PVCs suppressed by 100% |
| Somberg et al. (1985) [1] | Lidocaine | 1 mg/kg IV loading dose, then 2-3 mg/min infusion | 30 patients with frequent and complex ventricular arrhythmias | Median decrease of 76% | Couplets decreased by a median of 89%; Runs of PVCs suppressed by 99% |
| Waleffe et al. (1988) [8] | This compound | 2.0 mg/kg IV | 25 patients with symptomatic ventricular tachyarrhythmias | Effective in 32% of patients (defined as >50% reduction in total PVCs and >90% reduction in complex forms) | - |
| Waleffe et al. (1988) [8] | Lidocaine | 1.0 mg/kg IV bolus, then 2-3 mg/min infusion | 25 patients with symptomatic ventricular tachyarrhythmias | Effective in 48% of patients (defined as >50% reduction in total PVCs and >90% reduction in complex forms) | - |
| Shapiro et al. (1984) [6] | This compound | 100 mg twice daily (oral) | 10 patients with frequent PVCs | Average reduction of 82.3% compared to placebo | Significant decrease in ventricular pairs and runs |
| Chopra et al. (1971) [9] | Lidocaine | Intravenous | 82 patients with acute myocardial infarction | 90% suppression of unifocal PVCs | More resistant to multifocal or R-on-T ectopics |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below to provide context for the presented data.
Somberg et al. (1985): A Randomized, Crossover Study[1]
-
Objective: To compare the efficacy and safety of intravenous this compound and lidocaine for the acute treatment of complex ventricular arrhythmias.
-
Study Design: A randomized, parallel study with a crossover option for non-responders.
-
Patient Population: 30 hospitalized patients with frequent (≥1/min) and complex ventricular arrhythmias.
-
Drug Administration:
-
This compound: An initial loading dose of 2 mg/kg was administered intravenously at a rate of 2 mg/min. If required, a supplementary 100 mg was given over the next hour. The maintenance dose was 8 mg/h.
-
Lidocaine: An initial loading dose of 1 mg/kg was administered intravenously at a rate of 25 mg/min. If needed, a supplementary 50 mg was given over 2 minutes. The maintenance dose was 2 or 3 mg/min.
-
-
Efficacy Assessment: Continuous Holter monitoring was performed for 2 hours before and after the drug loading doses to compare arrhythmia frequency. Responders (≥70% arrhythmia suppression) continued on maintenance therapy for 24 hours.
Waleffe et al. (1988): A Randomized, Single-Blind, Crossover Study[8]
-
Objective: To compare the efficacy of intravenous this compound and lidocaine in patients with symptomatic ventricular tachyarrhythmias.
-
Study Design: A randomized, single-blind, crossover study.
-
Patient Population: 25 patients with symptomatic ventricular tachyarrhythmias.
-
Drug Administration:
-
This compound: An intravenous dose of 2.0 mg/kg was administered, followed by a constant infusion of 200 to 300 mg over 24 hours.
-
Lidocaine: An intravenous bolus of 1.0 mg/kg was administered, followed by an infusion of 2 to 3 mg/min.
-
-
Efficacy Assessment: Efficacy was evaluated based on a greater than 90% reduction in repetitive forms (couplets and ventricular tachycardia) and a 50% reduction in total premature ventricular beats as measured by ambulatory monitoring and exercise testing.
Mechanism of Action and Signaling Pathways
Both this compound and lidocaine are classified as Class I antiarrhythmic agents, which act by blocking sodium channels in the cardiac myocytes. However, they belong to different subclasses, leading to distinct electrophysiological effects.
This compound: A Class Ic Antiarrhythmic
This compound is a potent blocker of the fast sodium channels (NaV1.5) in the open state. Its slow dissociation kinetics lead to a marked depression of the rate of depolarization (Phase 0 of the cardiac action potential) and a significant slowing of conduction velocity in the His-Purkinje system and ventricular muscle. This prolonged channel blockade is particularly effective in suppressing re-entrant arrhythmias.
Lidocaine: A Class Ib Antiarrhythmic
Lidocaine also blocks sodium channels but exhibits rapid association and dissociation kinetics. It preferentially binds to sodium channels in the inactivated state, which are more prevalent in ischemic or depolarized tissues. This selective action makes lidocaine particularly effective in suppressing ventricular ectopy arising from ischemic myocardium. Lidocaine shortens the action potential duration and the effective refractory period in normal ventricular muscle.
Adverse Effects and Safety Profile
A comparison of the common adverse effects associated with this compound and lidocaine is presented below.
| Adverse Effect Category | This compound | Lidocaine |
| Central Nervous System | Insomnia (often severe initially), dizziness, headache, tremor.[3][6] | Dizziness, drowsiness, confusion, paresthesia, visual disturbances, tinnitus, muscle twitching, seizures.[7] |
| Cardiovascular | Pro-arrhythmic effects (can worsen arrhythmias), conduction disturbances (bundle branch block), minimal impact on myocardial contractility.[3][10][11] | Hypotension, bradycardia, arrhythmias, cardiac arrest.[7] |
| Gastrointestinal | Nausea, vomiting. | Nausea, vomiting.[7] |
| Other | - | Allergic reactions (rare), methemoglobinemia.[12][13] |
It is important to note that a clinical trial of this compound in patients with acute myocardial infarction showed an increase in mortality compared to placebo, raising concerns about its safety in this patient population.[10][11]
Conclusion
Both this compound and lidocaine are effective in suppressing ventricular ectopy. This compound appears to offer greater efficacy in reducing PVC frequency and has the advantage of oral administration for chronic therapy. However, its potential for pro-arrhythmic effects and the historical data on increased mortality in post-myocardial infarction patients warrant careful consideration.
Lidocaine remains a cornerstone of intravenous antiarrhythmic therapy, particularly in the setting of acute ischemia, due to its preferential action on depolarized tissue. Its shorter half-life allows for more rapid titration and reversal of effects.
The choice between these agents depends on the clinical context, including the acuity and nature of the arrhythmia, the presence of underlying cardiac disease, and the desired duration of therapy. This guide provides a foundation of comparative data to inform further research and development of safer and more effective antiarrhythmic drugs.
References
- 1. Comparison of intravenous this compound with lidocaine for acute therapy of complex ventricular arrhythmias: results of a randomized study with crossover option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous this compound versus lidocaine in the treatment of frequent and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound, a new anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound therapy for symptomatic premature ventricular complexes: efficacy, pharmacokinetics and evidence for northis compound antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized double-blind placebo controlled crossover trial documenting oral this compound efficacy in suppression of symptomatic ventricular tachyarrhythmias [pubmed.ncbi.nlm.nih.gov]
- 7. Lidocaine - Wikipedia [en.wikipedia.org]
- 8. Intravenous this compound for symptomatic ventricular tachyarrhythmias: comparison with lidocaine and oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignocaine therapy for ventricular ectopic activity after acute myocardial infarction: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on arrhythmias and survival in patients with acute myocardial infarction: an example of publication bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
- 12. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lorcainide and New Generation Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of cardiac arrhythmia management, the development of novel antiarrhythmic drugs has shifted towards more targeted and safer therapeutic approaches. This guide provides a comparative overview of lorcainide, a first-generation Class Ic antiarrhythmic agent, and a selection of new-generation drugs that employ diverse mechanisms of action. This comparison aims to highlight the evolution in antiarrhythmic drug development, focusing on efficacy, safety, and mechanistic paradigms.
Introduction to this compound
This compound is a Class Ic antiarrhythmic drug, characterized by its potent blockade of fast-acting voltage-gated sodium channels (Nav1.5) in the ventricular myocytes.[1] This action slows the upstroke of the cardiac action potential, leading to a decrease in tachycardic events.[1] Developed in 1968, it has been used in the management of premature ventricular contractions, ventricular tachycardia, and Wolff-Parkinson-White syndrome.[1] However, like other Class Ic agents, its use has been tempered by concerns about proarrhythmic effects, particularly in patients with structural heart disease.
New Generation Antiarrhythmic Drugs: A Paradigm Shift
Newer antiarrhythmic drugs have been developed to address the limitations of older agents, with a focus on improved safety profiles and novel mechanisms of action. This guide will focus on three such agents:
-
Dronedarone: A multichannel blocker with properties of all four Vaughan Williams classes.
-
Vernakalant: An atrial-selective ion channel blocker.
-
Ranolazine: A late sodium current inhibitor.
Comparative Data
The following tables summarize the key characteristics, efficacy, and safety data for this compound and the selected new-generation antiarrhythmic drugs. It is important to note that direct head-to-head clinical trial data comparing this compound with these newer agents are limited due to the different eras of their development and clinical use.
Table 1: Mechanism of Action and Pharmacokinetics
| Drug | Class | Primary Mechanism of Action | Key Pharmacokinetic Properties |
| This compound | Class Ic | Potent blockade of fast sodium channels (Nav1.5).[1] | Half-life of approximately 8-10 hours, which can be prolonged in cardiac disease.[1] |
| Dronedarone | Multichannel Blocker (Classes I, II, III, IV) | Blocks potassium, sodium, and calcium channels; antiadrenergic properties.[2] | - |
| Vernakalant | Atrial-Selective | Blocks atrial-specific potassium currents (IKur, IKACh) and atrial-preferential sodium channels.[3] | - |
| Ranolazine | Late Sodium Current Inhibitor | Selectively inhibits the late inward sodium current (INa).[4][5][6][7] | - |
Table 2: Efficacy in Clinical Trials
| Drug | Key Clinical Trial(s) | Primary Efficacy Endpoint(s) | Key Findings |
| This compound | Various smaller studies | Suppression of ventricular arrhythmias. | Effective in suppressing premature ventricular contractions.[8] |
| Dronedarone | ATHENA | Reduction in cardiovascular hospitalization or death.[1][4][5][6][9] | Significantly reduced the primary endpoint compared to placebo.[5][6][9] |
| Vernakalant | AVRO | Conversion of recent-onset atrial fibrillation to sinus rhythm.[10][11][12][13][14] | Superior to amiodarone for rapid conversion of atrial fibrillation.[10][12][14] |
| Ranolazine | MERLIN-TIMI 36 | Composite of cardiovascular death, myocardial infarction, or recurrent ischemia.[2][3][7][15][16] | No significant difference in the primary endpoint, but reduced recurrent ischemia.[7][15][16] |
Table 3: Safety and Adverse Events
| Drug | Common Adverse Events | Black Box Warnings/Major Contraindications |
| This compound | Sleep disturbances, gastrointestinal symptoms. | Proarrhythmic effects, especially in patients with structural heart disease. |
| Dronedarone | Gastrointestinal side effects, risk of proarrhythmia. | Increased risk of death, stroke, and heart failure in patients with decompensated heart failure or permanent atrial fibrillation. |
| Vernakalant | Dysgeusia, sneezing, paresthesia, nausea.[11] | - |
| Ranolazine | Dizziness, headache, constipation, nausea. | - |
Experimental Protocols
The following is a generalized experimental protocol for a clinical trial evaluating the efficacy and safety of an antiarrhythmic drug for the treatment of atrial fibrillation, based on the designs of the ATHENA, AVRO, and MERLIN-TIMI 36 trials.[4][10][15]
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-controlled, parallel-group study.
Patient Population: Adult patients with a documented history of symptomatic atrial fibrillation. Key inclusion criteria would include age, frequency and duration of AF episodes, and presence of cardiovascular risk factors. Exclusion criteria would be based on specific safety concerns related to the investigational drug (e.g., severe heart failure, specific ECG abnormalities).
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either the investigational drug or a matching placebo/active comparator. Both patients and investigators are blinded to the treatment allocation.
Treatment: The investigational drug is administered at a specified dose and frequency for a predetermined duration.
Endpoints:
-
Primary Efficacy Endpoint: Time to first recurrence of atrial fibrillation, or a composite endpoint of cardiovascular hospitalization or death.
-
Secondary Efficacy Endpoints: Burden of atrial fibrillation, changes in quality of life scores, and incidence of cardioversion.
-
Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in laboratory parameters and ECG intervals (e.g., QT interval).
Assessments:
-
Baseline: Medical history, physical examination, 12-lead ECG, Holter monitoring, and quality of life questionnaires.
-
Follow-up: Regular clinic visits with ECG and Holter monitoring to detect arrhythmia recurrence. Adverse events are recorded at each visit.
-
End of Study: Final assessments are performed, and data is collected for analysis.
Statistical Analysis: The primary efficacy endpoint is typically analyzed using a time-to-event analysis, such as a log-rank test and Cox proportional hazards model. Safety data are summarized descriptively.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the discussed antiarrhythmic drugs and a typical experimental workflow.
References
- 1. news.sanofi.us [news.sanofi.us]
- 2. medscape.com [medscape.com]
- 3. timi.org [timi.org]
- 4. Dronedarone for the treatment of atrial fibrillation with concomitant heart failure with preserved and mildly reduced ejection fraction: a post-hoc analysis of the ATHENA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. news.sanofi.us [news.sanofi.us]
- 7. Scholars@Duke publication: Metabolic efficiency with ranolazine for less ischemia in non-ST elevation acute coronary syndromes (MERLIN TIMI-36) study. [scholars.duke.edu]
- 8. Randomized double-blind placebo controlled crossover trial documenting oral this compound efficacy in suppression of symptomatic ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.sanofi.us [news.sanofi.us]
- 10. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 11. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized active-controlled study comparing the efficacy and safety of vernakalant to amiodarone in recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Efficiency With Ranolazine for Less Ischemia in NSTE-ACS - American College of Cardiology [acc.org]
- 16. Effects of ranolazine on recurrent cardiovascular events in patients with non-ST-elevation acute coronary syndromes: the MERLIN-TIMI 36 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Human iPSC-Cardiomyocyte Model for Predicting Lorcainide Cardiotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating a human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) model for predicting the cardiotoxic potential of the Class Ic antiarrhythmic drug, lorcainide. Recognizing the limited availability of public data on this compound's specific effects on human cardiac ion channels, this document leverages comparative data from the well-characterized Class Ic antiarrhythmic, flecainide, to illustrate a comprehensive validation approach.
Introduction to In-Vitro Cardiotoxicity Models
Preclinical assessment of cardiotoxicity is a critical step in drug development to prevent the late-stage failure of drug candidates.[1] Traditional in-vitro models, such as animal-derived cardiomyocytes and immortalized cell lines, often fail to accurately predict human responses due to inter-species differences in cardiac physiology.[2] Human iPSC-CMs have emerged as a highly promising alternative, offering a physiologically relevant and scalable model for assessing drug-induced effects on human cardiac electrophysiology and viability.[3]
This compound is a Class I antiarrhythmic agent known to primarily block sodium channels.[2][4] However, a thorough understanding of its effects on a comprehensive panel of cardiac ion channels is crucial for a complete safety profile. This guide outlines the experimental protocols and data required to validate an hiPSC-CM model for predicting this compound's cardiotoxic risk, using flecainide as a benchmark for a comprehensive dataset.
Comparative Data on Cardiac Ion Channel Inhibition
A key component of validating an in-vitro model is to compare the effects of the test compound on key cardiac ion channels with known standards. The following tables summarize the available data for this compound and provide a more complete dataset for the comparator drug, flecainide.
Table 1: this compound - Reported In-Vitro Effects
| Target | IC50 (µM) | Cell Type | Comments | Reference |
| Na+/K+ ATPase | 34 | Guinea pig heart | Inhibition of the enzyme. | [5] |
| Fast Sodium Channels | Not available | Various (animal tissue) | Described as a potent blocker, but quantitative IC50 not specified.[2][4] | [2][4] |
| hERG (Kv11.1) | Not available | - | Data not publicly available. | - |
| Nav1.5 (Peak Current) | Not available | - | Data not publicly available. | - |
| Cav1.2 | Not available | - | Older studies suggest no effect on Ca2+ mediated electrical activity.[3] | [3] |
Table 2: Flecainide - A Comparative Profile
| Target | IC50 (µM) | Cell Line | Holding Potential (mV) | Reference |
| hERG (Kv11.1) | 1.49 - 3.91 | HEK293 | -80 | [6][7] |
| Nav1.5 (Peak Current) | 5.5 ± 0.8 | HEK293 | -95 | [8][9] |
| Nav1.5 (Use-dependent) | 7.4 | Xenopus oocytes | Not Specified | [10] |
| Ryanodine Receptor 2 (RyR2) | 16 ± 3 | - | - | [11] |
Experimental Protocols for Model Validation
To validate the hiPSC-CM model for this compound, a series of experiments should be conducted to assess its effects on electrophysiology, cell viability, and contractility.
Electrophysiology Assessment using Microelectrode Array (MEA)
Objective: To determine the effect of this compound on the field potential duration (FPD), beat period, and arrhythmogenic events in hiPSC-CMs.
Methodology:
-
Cell Culture: hiPSC-CMs are seeded onto fibronectin-coated MEA plates and cultured until a spontaneously beating syncytium is formed.
-
Compound Application: Prepare a dose-response curve of this compound and its active metabolite, northis compound. A vehicle control and a positive control (e.g., a known arrhythmogenic compound) should be included.
-
Data Acquisition: Record baseline field potentials for a defined period. Apply the different concentrations of the compounds and record the changes in FPD, beat period, and the emergence of any arrhythmic events such as early afterdepolarizations (EADs) or fibrillatory patterns.
-
Data Analysis: Analyze the recorded data to determine the concentration-dependent effects of this compound on the electrophysiological parameters.
Ion Channel Inhibition using Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effects of this compound and northis compound on key cardiac ion channels (hERG, Nav1.5, Cav1.2).
Methodology:
-
Cell Lines: Use stable cell lines expressing the human isoforms of the target ion channels (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the specific ion channel currents.
-
Voltage Protocols: Apply specific voltage clamp protocols to isolate and measure the peak and late currents for each ion channel.
-
Compound Application: Apply a range of concentrations of this compound and northis compound to determine the dose-dependent inhibition.
-
Data Analysis: Calculate the IC50 values for each compound on each ion channel.
Cytotoxicity Assessment
Objective: To determine the effect of this compound on the viability of hiPSC-CMs.
Methodology:
-
Cell Culture: Plate hiPSC-CMs in 96-well plates.
-
Compound Exposure: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, and 72 hours).
-
Viability Assay: Use a commercially available cell viability assay, such as the MTT or LDH release assay, to quantify cell death.
-
Data Analysis: Determine the concentration at which this compound induces a 50% reduction in cell viability (LC50).
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help visualize the experimental processes and the underlying molecular mechanisms.
Conclusion
The validation of an in-vitro model using hiPSC-CMs provides a powerful tool for assessing the cardiotoxic potential of drugs like this compound. While specific quantitative data for this compound's interaction with key human cardiac ion channels remains limited in the public domain, a systematic approach as outlined in this guide will enable researchers to generate the necessary data for a robust safety assessment. By comparing the findings with well-characterized drugs such as flecainide, a comprehensive understanding of this compound's proarrhythmic risk can be achieved, ultimately contributing to safer drug development.
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Lorcainide and Propafenone in Preclinical Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of two Class Ic antiarrhythmic agents, lorcainide and propafenone, focusing on their performance in established preclinical models of atrial fibrillation (AF). The following sections detail their electrophysiological effects, efficacy in terminating and preventing AF, and the experimental protocols utilized in these assessments. This objective comparison is supported by experimental data to aid in research and development decisions.
Electrophysiological and Antiarrhythmic Effects
This compound and propafenone are potent sodium channel blockers, a characteristic that defines their Class Ic antiarrhythmic properties. Their primary mechanism of action involves a rate-dependent depression of the maximum rate of depolarization of the cardiac action potential (Vmax), leading to slowed conduction velocity in atrial and ventricular tissues. While both drugs share this core mechanism, nuances in their electrophysiological profiles and efficacy in different AF models have been observed.
Data Presentation: Electrophysiological and Efficacy Parameters
The following tables summarize the key quantitative data on the electrophysiological effects and efficacy of this compound and propafenone in various preclinical models.
Table 1: Comparative Electrophysiological Effects on Atrial and Ventricular Tissue
| Parameter | This compound | Propafenone | Animal Model/Tissue |
| Atrial Effective Refractory Period (AERP) | Prolongs[1] | Prolongs | Canine[2] |
| Ventricular Effective Refractory Period (VERP) | Prolongs[1] | Prolongs | Canine[2] |
| Atrial Conduction Time | Prolongs | Prolongs | Canine[2] |
| His-Ventricular (H-V) Interval | Prolongs[3] | Prolongs | Canine[2] |
| QRS Duration | Prolongs[3] | Prolongs | Canine[2] |
| Action Potential Duration (APD) | Shortens Purkinje fiber APD[4] | Shortens Purkinje fiber APD[5] | Canine Purkinje Fibers |
| Vmax of Action Potential | Decreases[1] | Decreases | Canine Purkinje Fibers[5] |
Table 2: Efficacy in Preclinical Atrial Fibrillation Models
| Atrial Fibrillation Model | This compound Efficacy | Propafenone Efficacy | Animal Model |
| Acetylcholine-Induced AF | Abolishes AF[1] | Data not available in a directly comparable model | Canine |
| Sterile Pericarditis Model | Data not available | Data not available in a directly comparable model | Canine |
| Rapid Atrial Pacing Model | Data not available | Data not available in a directly comparable model | Canine |
| Atrial Reentry Tachycardia (Flutter) | Data not available | Prolongs tachycardia cycle length | Canine |
Experimental Protocols
Detailed methodologies for the key experimental models cited are crucial for the interpretation and replication of findings.
Acetylcholine-Induced Atrial Fibrillation Model (Canine)
This model is designed to mimic vagally-mediated atrial fibrillation.
Protocol:
-
Animal Preparation: Mongrel dogs of either sex are anesthetized with a combination of morphine and chloralose to maintain autonomic control[6].
-
Instrumentation: Catheters are inserted for intracardiac recording and stimulation. Surface ECG is monitored continuously.
-
AF Induction: A continuous infusion of acetylcholine is administered. Atrial fibrillation is then induced by rapid atrial pacing.
-
Drug Administration: this compound is administered intravenously to assess its ability to terminate ongoing AF or prevent its induction[1].
-
Data Analysis: The primary endpoints are the termination of AF and the prevention of AF re-induction following drug administration.
Sterile Pericarditis Model (Canine)
This model simulates the atrial inflammation and substrate modification that can lead to postoperative atrial fibrillation.
Protocol:
-
Surgical Preparation: Under general anesthesia and using sterile surgical techniques, a right thoracotomy is performed. The pericardium is opened, and sterile talc is insufflated into the pericardial space to induce a sterile inflammatory response[7].
-
Electrode Implantation: Pacing and recording electrodes are sutured to the epicardial surface of the atria.
-
Post-Operative Recovery: The animals are allowed to recover for a period of 2 to 4 days, during which the inflammatory process develops.
-
AF Induction and Drug Testing: Sustained AF is induced by rapid atrial pacing. The antiarrhythmic agent of interest is then administered intravenously to evaluate its efficacy in terminating the arrhythmia[8][9].
-
Electrophysiological Studies: Measurements of atrial effective refractory period, conduction time, and arrhythmia cycle length are taken before and after drug administration.
Rapid Atrial Pacing Model (Canine)
This model is used to induce atrial remodeling, which is a key feature of chronic atrial fibrillation.
Protocol:
-
Pacemaker Implantation: A programmable pacemaker is surgically implanted in the dog. Pacing leads are positioned in the right atrium.
-
Pacing Protocol: The atria are paced at a high rate (e.g., 400 beats per minute) for a period of several weeks to induce electrical and structural remodeling[10][11].
-
AF Induction: After the remodeling period, the susceptibility to and duration of induced AF are assessed using programmed electrical stimulation.
-
Drug Evaluation: The effects of the antiarrhythmic drug on AF inducibility, duration, and underlying electrophysiological parameters are then evaluated.
Signaling Pathways and Experimental Workflows
Visual representations of the experimental processes and underlying mechanisms provide a clearer understanding of the research.
Caption: Experimental workflow for evaluating antiarrhythmic drugs in canine AF models.
Caption: Mechanism of action of Class Ic antiarrhythmics in atrial fibrillation.
Conclusion
Both this compound and propafenone demonstrate significant Class Ic antiarrhythmic effects by blocking the fast sodium current, leading to a prolongation of the atrial effective refractory period and a slowing of conduction. Experimental data from canine models indicate that this compound is effective in terminating acetylcholine-induced atrial fibrillation[1]. While direct comparative efficacy studies in the same atrial fibrillation model are limited, the available electrophysiological data suggest that both drugs have the potential to be effective in treating atrial fibrillation by modifying the atrial substrate. Propafenone has also been shown to be effective in a canine model of atrial flutter, a related arrhythmia.
The choice between these agents in a research or development context may depend on the specific atrial fibrillation model being used and the desired electrophysiological profile. The detailed experimental protocols provided in this guide offer a foundation for designing and conducting further comparative studies to elucidate the relative merits of this compound and propafenone in the management of atrial fibrillation. Further head-to-head studies in models such as sterile pericarditis or chronic rapid atrial pacing would be invaluable in providing a more definitive comparison of their efficacy.
References
- 1. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The electrophysiologic effects of propafenone hydrochloride in the neonatal canine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of propafenone on sinus nodal and ventricular automaticity: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse electrophysiologic effects of propafenone and flecainide in canine Purkinje fibers: implications for antiarrhythmic drug classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable pace termination of postoperative atrial fibrillation in the canine sterile pericarditis model: Implications for atypical atrial flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ranolazine terminates atrial flutter and fibrillation in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid drug infusion for termination of atrial fibrillation in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrial Fibrillation - CorDynamics [cordynamics.com]
Safety Operating Guide
Navigating the Safe Disposal of Lorcainide in a Laboratory Setting
The proper disposal of pharmacologically active compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the precise procedures for waste management of substances like lorcainide is essential to ensure compliance with regulatory standards and to mitigate potential hazards. This compound, as a pharmacologically active material, requires a dedicated disposal protocol to prevent harm to personnel and the environment.
The disposal of this compound and its associated waste must be conducted in accordance with all applicable local, regional, national, and international regulations. It is the responsibility of the product user to determine if the waste meets the criteria for hazardous waste at the time of disposal. Consultation with waste disposal companies and adherence to institutional safety protocols are paramount.
Step-by-Step Disposal Protocol for this compound Waste
The following steps provide a procedural guide for the safe handling and disposal of this compound waste in a laboratory environment.
-
Waste Identification and Segregation:
-
All containers with this compound waste must be clearly labeled as "this compound Waste," including the date of accumulation.
-
Segregate this compound waste from all other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Containerization:
-
Use sealed, leak-proof, and chemically compatible containers for all forms of this compound waste, including pure substance, solutions, and contaminated materials.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
The storage area should be clearly marked as "Hazardous Waste" or "Chemical Waste" in line with institutional policies.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, when handling this compound waste.
-
Contaminated PPE should be disposed of as this compound waste.
-
-
Disposal of Different Waste Forms:
-
Unused or Expired this compound: Collect in a sealed, labeled container for disposal by a licensed hazardous waste vendor.
-
Aqueous Solutions Containing this compound: Do not discharge into drains, water courses, or onto the ground. Collect in a sealed, labeled container for disposal through an approved waste disposal plant.
-
Contaminated Labware (e.g., vials, pipettes): If permissible by institutional guidelines, rinse with a suitable solvent such as ethanol or methanol. The rinsate must be collected as hazardous waste. The cleaned labware can then be disposed of according to standard procedures for non-hazardous materials.
-
Contaminated PPE: Gloves, lab coats, and other disposable materials with significant contamination should be collected in a sealed bag and disposed of as this compound waste.
-
-
Engagement of a Licensed Waste Disposal Vendor:
-
All this compound waste must be handed over to an authorized disposal company as hazardous waste. This ensures that the waste is managed and treated in compliance with environmental regulations.
-
Summary of this compound Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Collect in a sealed, labeled container for disposal by a licensed vendor. |
| Aqueous Solutions Containing this compound | Collect in a sealed, labeled container for disposal by a licensed vendor. Do not pour down the drain. |
| Contaminated Labware (glass, plastic) | Rinse with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous waste. Dispose of cleaned labware according to standard laboratory procedures. |
| Contaminated Personal Protective Equipment (PPE) | Collect gloves, lab coats, and other grossly contaminated PPE in a sealed bag and dispose of as this compound waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Lorcainide
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Lorcainide in a research and development setting. Adherence to these procedural guidelines is critical to ensure the safety of all laboratory personnel.
This compound hydrochloride is an antiarrhythmic agent that is harmful if swallowed.[1][2] Due to its hazardous nature, stringent safety measures must be observed during its handling, storage, and disposal to minimize exposure and ensure a safe laboratory environment.
Key Safety and Handling Data
A summary of critical safety and storage information for this compound is provided in the table below.
| Parameter | Value | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Primary Hazard | Acute Toxicity (Oral) | [1][2] |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Desiccated, Tightly Closed, in a well-ventilated place, Protected from light and moisture | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin and respiratory exposure.
Required PPE:
-
Gloves: Double gloving with powder-free chemotherapy-rated gloves is required.[3] The outer glove should be placed over the cuff of the gown. Gloves must be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[1]
-
Gown: A disposable, protective gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is necessary.[3]
-
Eye and Face Protection: Safety goggles or a full-face shield should be worn to protect against splashes.[2]
-
Respiratory Protection: For handling the powder outside of a containment device, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation.[4]
Operational and Disposal Plans
The following step-by-step procedures must be followed for all activities involving this compound, from initial handling to final disposal.
Handling Procedures
-
Preparation: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize airborne particles.[4]
-
Weighing and Reconstitution:
-
Place a disposable liner on the weighing surface.
-
Carefully weigh the required amount of this compound powder.
-
If preparing a solution, add the solvent slowly to the powder to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or the powder is airborne, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning the spill, don the full required PPE, including respiratory protection.[4]
-
Contain the Spill:
-
For Powder Spills: Gently cover the spill with damp absorbent pads to avoid generating dust.[6]
-
For Liquid Spills: Surround the spill with absorbent material, working from the outside in.
-
-
Clean the Spill:
-
Use appropriate cleaning materials to decontaminate the area.
-
Place all contaminated materials, including absorbent pads and used PPE, into a designated hazardous waste container.[7]
-
-
Final Decontamination: Clean the spill area again with a suitable laboratory detergent, followed by a rinse with water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Segregate all this compound-contaminated waste, including unused product, empty containers, contaminated PPE, and cleaning materials, from other laboratory waste streams.
-
Containment: Place all hazardous waste in clearly labeled, sealed, and leak-proof containers.[2]
-
Disposal: Dispose of the hazardous waste through an approved waste management vendor, following all federal, state, and local regulations.[8]
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 5. canbipharm.com [canbipharm.com]
- 6. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
